molecular formula C36H23N2O12S3-3 B15601528 BP Fluor 405 DBCO

BP Fluor 405 DBCO

Cat. No.: B15601528
M. Wt: 771.8 g/mol
InChI Key: UKYCTFSVEQYDNX-UHFFFAOYSA-K
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Description

BP Fluor 405 DBCO is a useful research compound. Its molecular formula is C36H23N2O12S3-3 and its molecular weight is 771.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H23N2O12S3-3

Molecular Weight

771.8 g/mol

IUPAC Name

8-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate

InChI

InChI=1S/C36H26N2O12S3/c39-33(37-16-15-34(40)38-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-28(22)38)20-50-29-17-30(51(41,42)43)25-13-14-27-32(53(47,48)49)18-31(52(44,45)46)26-12-11-24(29)35(25)36(26)27/h1-8,11-14,17-18H,15-16,19-20H2,(H,37,39)(H,41,42,43)(H,44,45,46)(H,47,48,49)/p-3

InChI Key

UKYCTFSVEQYDNX-UHFFFAOYSA-K

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to BP Fluor 405 DBCO for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BP Fluor 405 DBCO is a water-soluble, blue-fluorescent dye that has become an important tool in biological research and drug development.[1][2][3] Its core utility lies in its dibenzocyclooctyne (DBCO) group, which enables it to react with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][4] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[4][5] The BP Fluor 405 component of the molecule is a bright, photostable fluorophore with an excitation maximum around 402 nm and an emission maximum around 424 nm, making it well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[6][7][8] This dye is spectrally similar to other popular blue fluorescent dyes such as Alexa Fluor® 405 and DyLight® 405.[8]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and cell labeling, and a discussion of its applications in biological research.

Core Properties and Quantitative Data

PropertyValueSource(s)
Excitation Maximum (λex) 402 nm[6][7]
Emission Maximum (λem) 424 nm[6][7]
Molar Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹ at 402 nm[6][8]
Molecular Weight ~771.8 g/mol to 774.79 g/mol (protonated)[6][8][9]
Quantum Yield (Φ) ~0.92 (for Alexa Fluor 405)[10]
Solubility Water, DMSO, DMF[6][8]
Storage -20°C, desiccated, protected from light[6][8][11]

Experimental Protocols

Antibody Labeling with this compound

This protocol describes the general procedure for labeling an antibody with this compound. The DBCO group on the dye will react with azide (B81097) groups that have been introduced onto the antibody.

Materials:

  • Antibody of interest (with azide modification)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Spin desalting column for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL.[12] If necessary, perform a buffer exchange using a desalting column.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the antibody solution.[5]

    • The final DMSO concentration in the reaction mixture should be kept below 20%.[5]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification:

    • Remove unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[5]

  • Characterization (Optional):

    • The degree of labeling (DOL) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 402 nm (for the dye).

Live Cell Labeling of Azide-Modified Cell Surface Glycans

This protocol outlines the steps for labeling live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Live cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells in a suitable medium containing an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[13]

  • Labeling Solution Preparation:

    • Prepare a working solution of this compound in pre-warmed complete cell culture medium at a final concentration of 20-50 µM.[13]

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove any unincorporated azide sugar.[13]

    • Add the this compound labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[13]

  • Washing:

    • Wash the cells three to four times with warm PBS to remove any unreacted dye.[13]

  • Imaging:

    • Image the labeled cells using a fluorescence microscope with appropriate filter sets for the 405 nm excitation and corresponding emission.

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BP_Fluor_405_DBCO BP Fluor 405-DBCO Labeled_Molecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) BP_Fluor_405_DBCO->Labeled_Molecule Copper-Free Click Reaction Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Molecule

Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.

General Workflow for Antibody Labeling and Purification

Antibody_Labeling_Workflow Start Start: Azide-Modified Antibody Prepare_Dye Prepare 10 mM This compound in DMSO Start->Prepare_Dye Mix Mix Antibody and This compound (2-4 fold molar excess) Start->Mix Prepare_Dye->Mix Incubate Incubate (2-4h at RT or O/N at 4°C) Mix->Incubate Purify Purify via Spin Desalting Column Incubate->Purify End End: Purified Labeled Antibody Purify->End

Caption: A generalized workflow for the labeling and purification of an antibody with this compound.

Application in Studying Phosphatidylcholine Metabolism

A study by Yamaji et al. (2022) utilized a spectrally similar dye, AF405-DBCO, in a high-throughput CRISPR screen to identify genes involved in phosphatidylcholine (PC) metabolism and transport. This provides a concrete example of how this compound could be applied to investigate a specific metabolic pathway. In this study, cells were metabolically labeled with an azide-containing choline (B1196258) analog (N₃-Cho), which is incorporated into PC. The azide-labeled PC was then detected at the plasma membrane using AF405-DBCO.

PC_Metabolism_Screen cluster_cell Live Cell N3_Cho Metabolic Labeling: Incubate with N₃-Choline PC_Synthesis Cellular Metabolism: N₃-Choline is incorporated into Phosphatidylcholine (N₃-PC) N3_Cho->PC_Synthesis PC_Transport N₃-PC is transported to the Plasma Membrane PC_Synthesis->PC_Transport Labeling Labeling: Add this compound PC_Transport->Labeling Detection Detection: Fluorescence at Plasma Membrane (Flow Cytometry or Microscopy) Labeling->Detection Sorting FACS Sorting: Isolate cells with altered plasma membrane fluorescence Detection->Sorting CRISPR_Library Introduce CRISPR Knockout Library CRISPR_Library->N3_Cho Analysis Genomic Analysis: Identify genes affecting PC transport Sorting->Analysis

Caption: Workflow for a CRISPR screen to identify genes in PC metabolism using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

  • Live-Cell Imaging: Its ability to be used in copper-free click chemistry makes it ideal for labeling and tracking biomolecules in living cells without causing cytotoxicity.[4][14] This includes the visualization of cell surface glycans, lipids, and proteins.

  • Flow Cytometry: The bright blue fluorescence of BP Fluor 405 makes it suitable for multicolor flow cytometry applications, allowing for the identification and quantification of specific cell populations.[1][2][3]

  • Super-Resolution Microscopy: BP Fluor 405 is compatible with super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling the visualization of cellular structures with nanoscale resolution.[1][2][3]

  • Bioconjugation: This dye can be used to label a variety of biomolecules, including proteins, peptides, and nucleic acids, for use in various downstream applications such as immunoassays and probe development.[4]

  • Drug Development: In drug development, this compound can be used to track the delivery of drug candidates to their targets and to study drug-target engagement.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in both fixed and living systems. Its bright blue fluorescence, combined with the bioorthogonality of the copper-free click reaction, provides researchers with a robust tool for a wide array of applications, from fundamental cell biology to the development of new therapeutics. The detailed protocols and data presented in this guide are intended to enable researchers to effectively incorporate this valuable reagent into their experimental workflows.

References

BP Fluor 405 DBCO: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties and common applications of BP Fluor 405 DBCO, a blue-fluorescent dye increasingly utilized in biological research and drug development. Its unique characteristics make it a valuable tool for multi-color applications, including flow cytometry and super-resolution microscopy.

Core Spectral Properties

This compound is a water-soluble dye with an excitation maximum ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2][3][4][5] Its fluorescence is notably stable across a wide pH range, from pH 4 to 10, ensuring reliable performance in diverse experimental conditions.[6]

The key spectral characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation (λmax)402 nm[1][7][8]
Maximum Emission (λem)424 nm[1][7][8]
Molar Extinction Coefficient (ε)35,000 cm⁻¹M⁻¹[1][7][8]
SolubilityWater, DMSO, DMF[1][7]

It is important to note that spectrally similar dyes, such as Alexa Fluor® 405 and DyLight® 405, may be used in similar applications and share comparable spectral profiles.[7][8]

Chemical and Physical Properties

Beyond its spectral characteristics, the physical properties of this compound are crucial for its application in experimental settings.

PropertyValueReference
Molecular Weight771.8 g/mol [1][6]
FormulaC₃₆H₂₃N₂O₁₂S₃[1]
Purity>90-95% (HPLC)[7][9]
Storage Conditions-20°C, desiccated[1][7]

Experimental Applications and Protocols

This compound is a versatile tool for a range of biological applications, primarily due to its ability to participate in copper-free click chemistry reactions. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-tagged molecules to form a stable triazole linkage without the need for a copper catalyst, which can be toxic to cells.[2][3][4][5] This makes it an ideal probe for labeling and detecting biomolecules in living systems.

Common Applications:

  • Flow Cytometry: Its bright blue fluorescence makes it suitable for multicolor flow cytometry, allowing for the identification and sorting of specific cell populations.[2][5][10]

  • Super-Resolution Microscopy (STORM): The photophysical properties of BP Fluor 405 are well-suited for stochastic optical reconstruction microscopy (STORM), enabling imaging at resolutions beyond the diffraction limit of light.[2][5][10]

  • Fluorescence Microscopy: Used for immunofluorescent staining and labeling of specific cellular components.[2]

General Experimental Workflow for Copper-Free Click Chemistry:

The following diagram illustrates a generalized workflow for labeling an azide-modified biomolecule with this compound.

G General Workflow: Copper-Free Click Chemistry with this compound cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_application Downstream Application prep_biomolecule Prepare Azide-Modified Biomolecule mix Incubate Biomolecule with this compound prep_biomolecule->mix prep_dye Prepare this compound Solution (e.g., in DMSO) prep_dye->mix react Copper-Free Click Reaction (Stable Triazole Formation) mix->react purify Remove Unreacted Dye (e.g., via dialysis, chromatography) react->purify analyze Analyze Labeled Product (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze application Imaging (Microscopy) or Analysis (Flow Cytometry) analyze->application

Caption: Workflow for labeling biomolecules using this compound.

Signaling Pathway Visualization (Hypothetical):

While this compound is a labeling reagent rather than a direct participant in signaling pathways, it can be used to visualize components of a pathway. For instance, if a protein of interest within a pathway is metabolically labeled with an azide-containing amino acid, this compound can be used to fluorescently tag that protein. The following diagram illustrates this concept.

G Visualization of a Signaling Pathway Component cluster_pathway Cellular Signaling Pathway cluster_labeling Fluorescent Labeling Ligand Ligand Receptor Receptor Ligand->Receptor ProteinX_azide Protein X (Azide-Labeled) Receptor->ProteinX_azide Downstream Downstream Signaling ProteinX_azide->Downstream BP405 This compound BP405->ProteinX_azide Click Reaction

Caption: Visualizing a pathway protein via click chemistry.

References

BP Fluor 405 DBCO: A Technical Guide to a Blue Fluorescent Probe for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties and applications of BP Fluor 405 DBCO, a blue-fluorescent dye increasingly utilized in bioorthogonal chemistry. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's spectral characteristics, detailed experimental protocols for its use, and visualizations of key chemical and experimental workflows.

Core Photophysical and Chemical Properties

This compound is a water-soluble fluorescent probe that plays a pivotal role in modern bioconjugation techniques. Its dibenzocyclooctyne (DBCO) group enables reaction with azide-functionalized molecules through a copper-free variant of click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo studies.[1][2] The dye is spectrally similar to other pyrene-based fluorophores like Alexa Fluor® 405.[3][4]

ParameterValueReference
Excitation Maximum (λex) ~402 nm[5]
Emission Maximum (λem) ~424 nm[5]
Molar Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹[3][5]
Quantum Yield (Φ) ~0.54[1]
Fluorescence Lifetime (τ) ~3.4 ns[6]
Recommended Laser Line 405 nm or 407 nm[7][8]
Reactive Group Dibenzocyclooctyne (DBCO)[5]
Reaction Specificity Azide (B81097)[5]
Solubility Water, DMSO, DMF[5]

Note: Quantum yield and fluorescence lifetime values are for Alexa Fluor 405, which is spectrally similar to BP Fluor 405.

Signaling Pathways and Experimental Workflows

To visually represent the underlying chemical reaction and a typical experimental workflow, the following diagrams have been generated using the DOT language.

Copper-Free Click Chemistry: this compound and Azide Reaction BP_Fluor_405_DBCO This compound Triazole_Product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) BP_Fluor_405_DBCO->Triazole_Product SPAAC Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product

Copper-Free Click Chemistry Reaction

Experimental Workflow: Cell Labeling and Imaging cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging Prepare_Cells 1. Prepare Azide-Modified Cells (e.g., via metabolic labeling) Incubate 3. Incubate Cells with This compound Prepare_Cells->Incubate Prepare_Dye 2. Prepare this compound Working Solution Prepare_Dye->Incubate Wash 4. Wash to Remove Unbound Dye Incubate->Wash Image 5. Image Cells using Fluorescence Microscopy (Ex: ~405 nm, Em: ~425 nm) Wash->Image

Cell Labeling and Imaging Workflow

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Protein Labeling

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

  • Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS, pH 7.4.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted dye by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

  • Determination of Labeling Efficiency (Optional): The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 405 dye (at ~402 nm).

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Live-Cell Imaging of Azide-Modified Cells

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycoproteins.

Materials:

  • Azide-modified cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare this compound Labeling Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed live-cell imaging medium.

  • Cell Preparation: Aspirate the culture medium from the azide-modified cells and wash them once with pre-warmed PBS.

  • Labeling: Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for excitation around 405 nm and emission detection around 425 nm.

Protocol 3: Super-Resolution Microscopy (STORM)

This compound can be used as a reporter dye in Stochastic Optical Reconstruction Microscopy (STORM). This protocol provides a general guideline for preparing samples for STORM imaging.

Materials:

  • Azide-labeled fixed and permeabilized cells on coverslips

  • This compound

  • STORM imaging buffer (a common formulation includes an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like β-mercaptoethanol in a buffered solution)[9]

  • Mounting medium

Procedure:

  • Cell Labeling: Label the azide-modified fixed cells with 1-5 µM this compound in PBS for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM imaging buffer. Seal the coverslip to prevent buffer evaporation.

  • STORM Imaging: Proceed with STORM imaging on a suitably equipped microscope. The 405 nm laser can be used for both activation and excitation of the fluorophore, and the emitted fluorescence is collected to reconstruct a super-resolved image.

Conclusion

This compound is a versatile and powerful tool for researchers engaged in protein and cell analysis. Its compatibility with copper-free click chemistry allows for specific and robust labeling in sensitive biological systems. The photophysical properties of this blue-fluorescent dye make it well-suited for a range of applications, from standard fluorescence microscopy to advanced super-resolution techniques. By following the detailed protocols provided in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific investigations.

References

BP Fluor 405 DBCO: A Technical Guide to Azide Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity and practical applications of BP Fluor 405 DBCO, a blue-fluorescent dye integral to modern bioconjugation and cellular imaging. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's properties, its reaction mechanism with azides, and detailed protocols for its use.

Introduction to this compound and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is a water-soluble, blue-fluorescent dye that is widely used in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3] It is the dibenzocyclooctyne (DBCO) moiety that imparts its valuable reactivity towards azides. This reactivity is harnessed through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling and imaging biomolecules in living systems. The reaction is driven by the high ring strain of the cyclooctyne (B158145) group in the DBCO molecule. This strain is released upon the [3+2] cycloaddition with an azide (B81097), leading to the rapid and irreversible formation of a stable triazole linkage.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its reactivity. It is important to note that while specific data for the branded "this compound" is not always publicly available, the values presented here are based on data for the core fluorophore (or spectrally similar dyes like Alexa Fluor 405) and the DBCO reactive group.

Table 1: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference
Excitation Maximum (λex)~402 nm[2]
Emission Maximum (λem)~424 nm[2]
Extinction Coefficient (ε)~35,000 cm⁻¹M⁻¹[2][4]
Recommended Laser Line405 nm[4]
SolubilityWater, DMSO, DMF[2][4]
pH InsensitivitypH 4-10[5]

Table 2: Reactivity and Photophysical Properties

ParameterValue/CharacteristicReference
Reaction Kinetics
Second-Order Rate Constant (k₂) with Azide~ (2.1 ± 0.2) L mol⁻¹ s⁻¹ (for DBCO-PEG4-acid)
Photophysical Properties
Quantum Yield (Φ)Data available upon request for Alexa Fluor 405[6]
PhotostabilityHigh[5][7]
BrightnessHigh[5][7]

Note: The second-order rate constant is a representative value for a structurally similar DBCO derivative and provides a strong estimate of the reactivity of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for the successful application of this compound. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BP_Fluor_405_DBCO This compound (Strained Alkyne) Triazole_Conjugate Stable Triazole Conjugate (Fluorescently Labeled Biomolecule) BP_Fluor_405_DBCO->Triazole_Conjugate SPAAC (Copper-Free) Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Triazole_Conjugate

Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.

Experimental Workflow for Live Cell Labeling

Live_Cell_Labeling_Workflow Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling: Incubate cells with an azide-modified precursor (e.g., Ac4ManNAz for glycans) Start->Metabolic_Labeling Wash1 Wash cells to remove unincorporated precursor Metabolic_Labeling->Wash1 Incubate_DBCO Incubate cells with this compound Wash1->Incubate_DBCO Wash2 Wash cells to remove unbound dye Incubate_DBCO->Wash2 Imaging Image cells using fluorescence microscopy (Ex: ~405 nm, Em: ~424 nm) Wash2->Imaging End End: Analyze Labeled Cells Imaging->End

Caption: A typical workflow for labeling the surface of live cells using metabolic labeling and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for General Protein Labeling with this compound

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • Spin desalting columns for purification

Procedure:

  • Prepare the Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~402 nm (for dye concentration).

Protocol for Live Cell Surface Labeling and Imaging

This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling with this compound.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azido-sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for DAPI/blue fluorescence

Procedure:

  • Cell Culture: Culture cells to a desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Metabolic Labeling: Add the azido-sugar precursor to the cell culture medium at a final concentration of 25-50 µM. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide groups into cell surface glycoconjugates.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.

  • Fluorescent Labeling: Prepare a solution of this compound in serum-free medium or PBS at a final concentration of 10-50 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washing: Wash the cells three times with PBS to remove any unbound this compound.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with imaging on a fluorescence microscope using a ~405 nm excitation source and a corresponding emission filter for blue fluorescence.

Conclusion

This compound is a powerful tool for the fluorescent labeling of azide-modified biomolecules. Its high reactivity via the copper-free SPAAC mechanism, coupled with its favorable photophysical properties, makes it an excellent choice for a wide range of applications in cell biology, drug development, and proteomics. The protocols and data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this versatile fluorescent probe in their work.

References

An In-Depth Technical Guide to BP Fluor 405 DBCO for Novice Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 405 DBCO, a blue-fluorescent dye increasingly utilized in biological research. Aimed at novice users, this document details its core properties, mechanism of action, and provides step-by-step protocols for its application in cellular and molecular labeling.

Introduction to this compound

This compound is a water-soluble, blue-fluorescent dye that is a valuable tool for multi-color applications, including flow cytometry and super-resolution microscopy, such as Stochastic Optical Reconstruction Microscopy (STORM).[1][2][3][4][5][6][7] Its excitation maximum is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2][3][5][6][7] The key feature of this compound is the presence of a dibenzocyclooctyne (DBCO) group. This group allows the dye to react with azide-modified molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][5][6] This reaction is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes.[8][9] The reaction forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][5][6][8][9]

Core Properties and Specifications

A clear understanding of the quantitative properties of a fluorescent dye is crucial for experimental design and data interpretation. The table below summarizes the key specifications of this compound.

PropertyValueReference(s)
Excitation Maximum (λex)402 nm[5][10]
Emission Maximum (λem)424 nm[5][10]
Molar Extinction Coefficient (ε)35,000 cm⁻¹M⁻¹[5][10][11]
Molecular Weight (MW)~771.8 g/mol [5][10]
SolubilityWater, DMSO, DMF[5][10][11]
Reactive GroupDibenzocyclooctyne (DBCO)[1][2][5][6]
ReactionCopper-Free Click Chemistry (SPAAC) with azides[1][2][5][6]

Mechanism of Action: Copper-Free Click Chemistry

The utility of this compound lies in its ability to specifically label molecules of interest that have been modified to contain an azide (B81097) group. This process typically involves a two-step approach:

  • Introduction of an Azide Group: An azide group is metabolically incorporated into a biomolecule of interest. A common method is to treat cells with an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), which is incorporated into the glycan chains of cell surface proteins.[12][13][14][15]

  • Labeling with this compound: The azide-modified biomolecule is then treated with this compound. The strained triple bond of the DBCO group readily reacts with the azide group in a [3+2] cycloaddition reaction to form a stable triazole ring, covalently attaching the fluorescent dye to the target molecule.[1][2][5][6]

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Copper-Free Click Reaction Azide-Sugar Azide-Sugar Cell Cell Azide-Sugar->Cell Incubation Azide-Modified Biomolecule Azide-Modified Biomolecule Cell->Azide-Modified Biomolecule Metabolic Incorporation Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide-Modified Biomolecule->Labeled_Biomolecule SPAAC Reaction BP_Fluor_405_DBCO This compound BP_Fluor_405_DBCO->Labeled_Biomolecule

A simplified workflow of the two-step labeling process.

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cells with an azide sugar and subsequent labeling with this compound, as well as a protocol for labeling a purified protein.

Metabolic Labeling of Jurkat Cells and Staining with this compound

This protocol describes how to introduce azide groups onto the surface of Jurkat cells, a human T lymphocyte cell line, and subsequently label them with this compound for visualization by fluorescence microscopy or flow cytometry.

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin)

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture Jurkat cells in complete RPMI-1640 medium to the desired density.

    • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azide sugar into cell surface glycans.[12][13]

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells twice with ice-cold PBS to remove unincorporated Ac4ManNAz.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Resuspend the washed cells in PBS containing 1% Bovine Serum Albumin (BSA) at a concentration of 1-5 x 10^6 cells/mL.

    • Add this compound to the cell suspension to a final concentration of 10-20 µM.

    • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing and Fixation:

    • Wash the cells three times with PBS containing 1% BSA to remove excess this compound.

    • For microscopy, resuspend the cells in PBS and let them adhere to a glass slide or coverslip. For flow cytometry, proceed to the next step.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Imaging:

    • For microscopy, mount the coverslip with a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 405 (e.g., excitation ~405 nm, emission ~425 nm) and any counterstains.

    • For flow cytometry, resuspend the cells in FACS buffer and analyze using a cytometer equipped with a violet laser.

G start Start culture Culture Jurkat Cells start->culture add_azide Add Ac4ManNAz (25-50 µM) culture->add_azide incubate_azide Incubate 1-3 days add_azide->incubate_azide harvest Harvest & Wash Cells (PBS) incubate_azide->harvest resuspend Resuspend in PBS/BSA harvest->resuspend add_dbco Add this compound (10-20 µM) resuspend->add_dbco incubate_dbco Incubate 30-60 min (RT, dark) add_dbco->incubate_dbco wash_dbco Wash Cells (PBS/BSA) incubate_dbco->wash_dbco fix Fix with 4% PFA wash_dbco->fix image Image (Microscopy/Flow Cytometry) fix->image

Experimental workflow for labeling Jurkat cells.
Labeling of Bovine Serum Albumin (BSA) with this compound

This protocol describes the labeling of a purified protein, Bovine Serum Albumin (BSA), that has been chemically modified to contain azide groups.

Materials:

  • Azide-modified BSA (can be prepared by reacting BSA with an azide-NHS ester)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)[16][17][18]

  • DMSO

  • Spin desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified BSA in azide-free PBS to a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the azide-modified BSA solution. The final concentration of DMSO in the reaction mixture should be less than 10%.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8][9]

  • Purification:

    • Remove the unreacted this compound using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

  • Determination of Degree of Labeling (Optional):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and ~402 nm (for dye concentration).

    • Calculate the degree of labeling (moles of dye per mole of protein) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and storing at -20°C.

Application in Visualizing Signaling Pathways

The bioorthogonal nature of click chemistry makes this compound an excellent tool for studying dynamic cellular processes like signal transduction. For instance, it can be used to visualize the trafficking and localization of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of signaling pathways.[1][3][19][20]

By metabolically labeling the glycans of a specific GPCR with azide sugars, researchers can then use this compound to fluorescently tag the receptor and track its movement upon ligand binding, internalization, and recycling. This allows for the detailed investigation of GPCR signaling dynamics.

G Ligand Ligand GPCR Azide-Labeled GPCR (Cell Surface) Ligand->GPCR Binding Labeled_GPCR Labeled GPCR GPCR->Labeled_GPCR Click Reaction BP_Fluor_405_DBCO This compound BP_Fluor_405_DBCO->Labeled_GPCR Internalization Internalization (Endosome) Labeled_GPCR->Internalization Agonist-induced Signaling Downstream Signaling Labeled_GPCR->Signaling Recycling Recycling to Cell Surface Internalization->Recycling Degradation Degradation (Lysosome) Internalization->Degradation Recycling->GPCR

Visualizing GPCR trafficking with this compound.

Conclusion

This compound is a powerful and versatile tool for fluorescently labeling biomolecules in a specific and bioorthogonal manner. Its water solubility, bright blue fluorescence, and suitability for copper-free click chemistry make it an excellent choice for a wide range of applications, from basic cell imaging to advanced super-resolution microscopy. By following the detailed protocols and understanding the principles outlined in this guide, even novice users can successfully employ this compound to advance their research in cell biology, drug discovery, and beyond.

References

BP Fluor 405 DBCO: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and storage conditions for BP Fluor 405 DBCO, a blue-fluorescent dye integral to various multi-color applications, including flow cytometry and super-resolution microscopy. Adherence to these guidelines is critical for ensuring the reagent's stability, performance, and the reproducibility of experimental results.

Core Properties and Handling

This compound is a water-soluble dye ideally excited by the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] It is utilized in copper-free click chemistry reactions, where the dibenzocyclooctyne (DBCO) group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is advantageous in biological applications where the cytotoxicity of a copper catalyst is a concern.[1][3]

The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions, accommodating for the time spent in transit and customs.[4]

Solubility Profile

This compound exhibits solubility in a range of common laboratory solvents. While precise quantitative solubility data (e.g., mg/mL) is not consistently published by manufacturers, the qualitative solubility is well-established. For optimal performance, it is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored under the appropriate conditions as outlined in the subsequent section.

SolventSolubility
WaterSoluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Storage Conditions

Proper storage of this compound is paramount to maintaining its chemical integrity and fluorescent properties. The compound is sensitive to light and should be stored accordingly. A shelf life of over two years can be expected when stored correctly.[4]

ConditionTemperatureDurationAdditional Notes
Short-term Storage 0 - 4 °CDays to WeeksKeep dry and dark.
Long-term Storage -20 °CMonths to YearsKeep dry and dark.
Stock Solution Storage -20 °CUp to several monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Workflow and Best Practices

The following diagram illustrates the recommended workflow from receiving and storing the reagent to its use in an experimental setting. This process is designed to minimize degradation and ensure consistent performance.

G cluster_receipt Receiving and Initial Storage cluster_storage Storage Options cluster_prep Solution Preparation cluster_use Experimental Use and Stock Management reception Receive Shipment (Ambient Temperature) initial_storage Transfer to Appropriate Storage reception->initial_storage Immediately upon receipt short_term Short-Term (0-4°C, Dark) initial_storage->short_term For immediate use long_term Long-Term (-20°C, Dark, Desiccate) initial_storage->long_term For future use weighing Weigh appropriate amount in a low-light environment short_term->weighing long_term->weighing dissolution Dissolve in recommended solvent (Water, DMSO, or DMF) weighing->dissolution experiment Use in Experiment (e.g., Copper-Free Click Chemistry) dissolution->experiment Freshly prepared stock_solution Prepare Aliquots of Stock Solution dissolution->stock_solution For multiple experiments store_stock Store Stock Solution Aliquots (-20°C, Dark) stock_solution->store_stock store_stock->experiment Use one aliquot per experiment to avoid freeze-thaw cycles

Caption: Workflow for proper handling of this compound.

Experimental Protocol: General Guidelines for Stock Solution Preparation

While specific experimental protocols will vary based on the application, the following provides a general guideline for preparing a stock solution of this compound.

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.

  • Reconstitution: In a low-light environment, add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or water) to the vial to achieve the target concentration. Some manufacturers provide online calculators to aid in determining the required solvent volume.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the compound.

  • Aliquoting and Storage: If the entire solution will not be used immediately, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C, protected from light. This practice minimizes the number of freeze-thaw cycles, which can degrade the quality of the fluorescent dye over time.

References

An In-depth Technical Guide to the Safe Handling and Application of BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and experimental applications of BP Fluor 405 DBCO, a blue-fluorescent dye widely utilized in multicolor applications such as flow cytometry and super-resolution microscopy.

Chemical and Physical Properties

This compound is a water-soluble dye that contains a dibenzocyclooctyne (DBCO) group, enabling it to react with azide-containing molecules through a copper-free click chemistry reaction. This bioorthogonal reaction forms a stable triazole linkage without the need for a copper catalyst, making it ideal for applications in biological systems where copper toxicity is a concern.[1][2][3]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Formula C₃₆H₂₃N₂O₁₂S₃[1]
Molecular Weight 771.8 g/mol [1]
CAS Number 2362006-29-7[1]
Excitation Maximum (λex) 402 nm[1]
Emission Maximum (λem) 424 nm[1]
Extinction Coefficient 35,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier prior to handling and use, the following general safety precautions for DBCO-containing reagents and fluorescent dyes should be observed.

2.1. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards are not fully established without a specific SDS. However, as with any chemical reagent, it is prudent to assume it may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, appropriate personal protective equipment should always be worn.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat.

2.2. Storage and Stability

Proper storage is crucial to maintain the reactivity and stability of this compound.

Table 2: Recommended Storage Conditions

ConditionTemperatureDurationNotes
Long-term Storage -20°CMonths to yearsProtect from light and moisture.
Short-term Storage 0 - 4°CDays to weeksProtect from light and moisture.
Shipping Ambient TemperatureA few weeksStable for the duration of ordinary shipping.

2.3. Handling Procedures

  • Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.

  • For DBCO reagents that are NHS esters, it is especially critical to avoid moisture as the NHS ester moiety is readily hydrolyzed.

  • Prepare solutions immediately before use. Stock solutions in anhydrous solvents like DMSO or DMF can be stored for short periods if handled correctly.

  • Avoid using buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with the DBCO or other reactive groups if present.

Experimental Protocols: Copper-Free Click Chemistry

This compound is primarily used for labeling azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.

3.1. General Workflow for Labeling an Azide-Containing Biomolecule

The following is a generalized protocol. Optimal conditions, such as the molar excess of the dye and reaction time, may need to be determined empirically for each specific application.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve this compound in anhydrous DMSO or DMF reaction Add this compound solution to the biomolecule solution prep_dye->reaction prep_biomolecule Prepare azide-containing biomolecule in an azide-free buffer (e.g., PBS) prep_biomolecule->reaction incubation Incubate at room temperature or 4°C for 1-4 hours reaction->incubation purification Remove excess dye using size-exclusion chromatography, dialysis, or spin filtration incubation->purification analysis Confirm labeling and determine degree of labeling (DOL) via spectroscopy purification->analysis

Caption: General experimental workflow for labeling an azide-containing biomolecule with this compound.

3.2. Detailed Methodologies

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Biomolecule Solution: Dissolve the azide-modified biomolecule (e.g., protein, nucleic acid) in an appropriate azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the dye over the biomolecule is a common starting point.

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the azide (B81097) and the desired degree of labeling.

  • Purification:

    • Following incubation, remove the unreacted this compound from the labeled biomolecule. This can be achieved using standard techniques such as:

      • Size-exclusion chromatography (e.g., a desalting column).

      • Dialysis against an appropriate buffer.

      • Spin filtration with a molecular weight cutoff suitable for the biomolecule.

  • Analysis:

    • The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and at the excitation maximum of the dye (~402 nm).

Safe Handling and Storage Decision Tree

The following diagram provides a logical decision-making process for the safe handling and storage of this compound.

safe_handling_tree cluster_receiving Receiving and Initial Storage cluster_use Preparation for Use cluster_storage Storage of Solutions cluster_disposal Disposal start Handling this compound check_sds Obtain and review SDS from the supplier start->check_sds store_initial Store at -20°C in the dark check_sds->store_initial ppe Wear appropriate PPE: goggles, gloves, lab coat store_initial->ppe equilibrate Equilibrate vial to room temperature before opening ppe->equilibrate dissolve Dissolve in anhydrous DMSO or DMF equilibrate->dissolve short_term Short-term (days): -20°C, protected from light dissolve->short_term Store unused solution? disposal Dispose of as chemical waste according to institutional and local regulations dissolve->disposal After use long_term Long-term storage of stock solutions is not recommended short_term->long_term

Caption: Decision tree for the safe handling and storage of this compound.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules through copper-free click chemistry. Adherence to proper safety, handling, and storage protocols is essential to ensure the integrity of the reagent and the safety of laboratory personnel. For detailed safety information, always refer to the Material Safety Data Sheet provided by the manufacturer.

References

Methodological & Application

Application Notes and Protocols for Cellular Labeling with BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified cells using BP Fluor 405 DBCO. This method utilizes a two-step bioorthogonal approach, beginning with the metabolic incorporation of an azide-containing precursor into cellular biomolecules, followed by a highly specific and biocompatible copper-free click chemistry reaction with this compound. This blue-fluorescent dye is well-suited for a variety of applications, including fluorescence microscopy and flow cytometry, and is excitable by the 407 nm or 408 nm laser lines.[1][2][3][4][5] The strain-promoted azide-alkyne cycloaddition (SPAAC) between the dibenzocyclooctyne (DBCO) moiety of the dye and the azide-modified cellular targets forms a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.[1][2][3][4]

The following protocols and recommendations are intended as a starting point. Optimization of parameters such as cell type, cell density, and reagent concentrations may be necessary to achieve the desired labeling efficiency and signal-to-noise ratio.

Principle of the Technology

The cell labeling strategy is a two-step process that leverages the specificity of bioorthogonal chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an azide (B81097) group. For labeling cell surface glycans, peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) is a commonly used precursor.[1] Cellular metabolic pathways process this sugar analog and incorporate it into glycoproteins, resulting in the display of azide groups on the cell surface.

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The DBCO group of the fluorescent dye reacts specifically with the azide groups on the cell surface via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] This forms a stable covalent bond, effectively labeling the cells with the BP Fluor 405 fluorophore.

cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Copper-Free Click Chemistry Azide Precursor\n(e.g., Ac4ManNAz) Azide Precursor (e.g., Ac4ManNAz) Cell Culture Cell Culture Azide Precursor\n(e.g., Ac4ManNAz)->Cell Culture Incubation (1-3 days) Azide-Modified Cells Azide-Modified Cells Cell Culture->Azide-Modified Cells Metabolic Incorporation This compound This compound Azide-Modified Cells->this compound Labeled Cells Labeled Cells This compound->Labeled Cells SPAAC Reaction (1 hour)

Figure 1: Overall workflow of the two-step cell labeling process.

Quantitative Data Summary

The efficiency of cellular labeling is dependent on the concentrations of the metabolic precursor and the DBCO-fluorophore conjugate, as well as incubation times. The following table provides a summary of recommended starting concentrations and incubation times for each step of the protocol.

Parameter Metabolic Labeling (Ac₄ManNAz) This compound Labeling Reference
Cell Type Various (e.g., A549, MCF-7, HCT116)Azide-modified cells[1][6]
Concentration 10 - 100 µM (optimization recommended)10 - 20 µM (starting recommendation)[1][6][7]
Incubation Time 1 - 3 days1 hour[1][6]
Incubation Temp. 37°C37°C[6]

Experimental Protocols

Materials Required
  • Cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optional: 4% paraformaldehyde (PFA) in PBS for fixation

  • Optional: 0.1% Triton X-100 in PBS for permeabilization

  • Optional: DAPI or Hoechst 33342 for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Reagent Preparation
  • Ac₄ManNAz Stock Solution (10 mM): Dissolve Ac₄ManNAz in DMSO to a final concentration of 10 mM. Store at -20°C.

  • This compound Stock Solution (1-2 mM): Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Protect from light and store at -20°C.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz

start Start seed_cells Seed cells in appropriate culture vessel start->seed_cells add_precursor Add Ac4ManNAz stock solution to culture medium (10-100 µM) seed_cells->add_precursor incubate Incubate cells for 1-3 days at 37°C, 5% CO2 add_precursor->incubate wash Wash cells 2-3 times with pre-warmed PBS incubate->wash end Proceed to Labeling wash->end

Figure 2: Workflow for metabolic labeling with Ac4ManNAz.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period. For microscopy, a density of approximately 3x10⁴ cells for a 35-mm dish can be used as a starting point.[6]

  • Metabolic Labeling: The day after seeding, add the Ac₄ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[7] Note that the optimal concentration may vary between cell types and should be determined empirically.[6]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[1][6]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound

start Start with Azide- Modified Cells prepare_dye Dilute this compound stock in culture medium (10-20 µM) start->prepare_dye incubate_dye Incubate cells with labeling solution for 1 hour at 37°C prepare_dye->incubate_dye wash_cells Wash cells 3 times with PBS incubate_dye->wash_cells live_imaging Live Cell Analysis? wash_cells->live_imaging fix_perm Optional: Fix and/or Permeabilize Cells live_imaging->fix_perm No analyze Analyze by Microscopy or Flow Cytometry live_imaging->analyze Yes counterstain Optional: Counterstain with DAPI/Hoechst fix_perm->counterstain counterstain->analyze

Figure 3: Workflow for this compound labeling and analysis.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 10-20 µM.

  • Labeling Reaction: Add the labeling solution to the azide-modified cells and incubate for 1 hour at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.

  • Analysis: The cells are now ready for analysis.

    • For Live-Cell Imaging: Add fresh culture medium and image immediately using a fluorescence microscope with the appropriate filter sets for BP Fluor 405 (Excitation/Emission: ~402/424 nm).

    • For Fixed-Cell Imaging or Flow Cytometry: Proceed to the optional fixation and permeabilization steps.

Optional Downstream Processing
  • Fixation: After the final wash step, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[1][6] Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets): If labeling intracellular targets, add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10-15 minutes at room temperature.[1] Wash the cells twice with PBS.

  • Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI or Hoechst 33342 for 5-10 minutes. Wash the cells twice with PBS.

  • Final Analysis: Mount the coverslips for microscopy or resuspend the cells in PBS for flow cytometry analysis.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Signal Inefficient metabolic labelingOptimize Ac₄ManNAz concentration and/or incubation time for your specific cell line.
Insufficient this compound concentration or incubation timeIncrease the concentration of this compound or the incubation time.
Degraded reagentsEnsure Ac₄ManNAz and this compound stock solutions have been stored correctly and are not expired.
High Background Incomplete removal of unincorporated reagentsEnsure thorough washing after both the metabolic labeling and the DBCO labeling steps.
Non-specific binding of the dyeDecrease the concentration of this compound.
AutofluorescenceInclude an unstained control to assess the level of cellular autofluorescence. Consider using a longer wavelength fluorophore if autofluorescence in the blue channel is high.[4]
Cell Death/Toxicity High concentration of metabolic precursor or DBCO reagentPerform a toxicity assay to determine the optimal, non-toxic concentrations of Ac₄ManNAz and this compound for your cell line.
ContaminationEnsure sterile technique throughout the protocol.

References

Application Notes and Protocols for BP Fluor 405 DBCO in STORM Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that surpasses the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.[1] The precision of STORM imaging is highly dependent on the photophysical properties of the fluorescent probes used.[2] BP Fluor 405 is a water-soluble, blue-fluorescent dye whose excitation is well-suited for the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[3][4] The dibenzocyclooctyne (DBCO) functional group allows for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules with high specificity and efficiency.[4] This attribute makes BP Fluor 405 DBCO a valuable tool for targeted super-resolution imaging.

While BP Fluor 405 and its equivalent, Alexa Fluor 405, are primarily utilized as activator dyes in multi-color STORM experiments to control the photoswitching of a reporter fluorophore, this document also provides a generalized protocol for its potential use as a primary STORM dye, alongside the established activator-reporter pair methodology.[4][5][6]

Product Specifications

A summary of the key specifications for this compound is provided in the table below.

PropertyValueReference
Excitation Maximum402 nm[4]
Emission Maximum424 nm[4]
Extinction Coefficient35,000 cm⁻¹M⁻¹[4]
Molecular Weight771.8 g/mol [4]
SolubilityWater, DMSO, DMF[4]

Experimental Protocols

Protocol 1: Labeling of Cellular Targets using Copper-Free Click Chemistry

This protocol describes the labeling of azide-modified biomolecules in fixed cells with this compound. This is a crucial first step for preparing samples for STORM imaging.

Materials:

  • Cells cultured on #1.5 glass-bottom dishes suitable for microscopy

  • Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an azido-sugar for glycans)

  • Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the desired azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the target biomolecules. Optimal concentration and incubation time should be determined empirically for each cell type and precursor.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If labeling intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • This compound Staining:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

    • Dilute the stock solution in blocking buffer to a final concentration of 10-50 µM.

    • Incubate the cells with the this compound staining solution for 60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Post-fixation (Optional but Recommended): To further stabilize the labeled structures, you can perform a post-fixation step with 4% PFA for 10 minutes.

  • Final Washes: Wash the cells two to three times with PBS. The sample is now ready for STORM imaging.

Protocol 2: STORM Imaging

This protocol provides a general procedure for performing dSTORM imaging. It is important to note that optimal imaging parameters will depend on the specific microscope setup and the sample.

Materials:

  • Labeled cells from Protocol 1

  • STORM Imaging Buffer (see recipe below)

  • Super-resolution microscope equipped with appropriate lasers (e.g., 405 nm for activation/excitation and a suitable emission filter)

STORM Imaging Buffer Recipe (GLOX-based): A common imaging buffer for dSTORM consists of an enzymatic oxygen scavenging system and a thiol.

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

  • GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 µL of a 17 mg/mL catalase solution in 200 µL of Buffer A. This solution should be freshly prepared or stored at 4°C for no longer than one week.

  • 1 M MEA Solution: Dissolve 77 mg of cysteamine (B1669678) (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5. This stock can be stored at 4°C for 1-2 weeks or at -20°C for several months.

To prepare the final imaging buffer (working solution): Just before imaging, mix 620 µL of Buffer B with 7 µL of GLOX solution and 70 µL of 1 M MEA solution.

Procedure:

  • Mount the glass-bottom dish with the labeled cells onto the STORM microscope.

  • Replace the PBS in the dish with the freshly prepared STORM imaging buffer.

  • Locate the region of interest using low-intensity illumination.

  • Switch to high-intensity laser illumination (e.g., 405 nm) to induce photoswitching of the BP Fluor 405 molecules. The laser power will need to be optimized to achieve a suitable density of single-molecule blinking events per frame.

  • Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate.

  • Process the acquired image series using appropriate single-molecule localization software to reconstruct the super-resolution image.

Quantitative Data

Quantitative performance metrics are crucial for evaluating the suitability of a fluorophore for STORM. While BP Fluor 405 is spectrally similar to Alexa Fluor 405, there is limited direct quantitative data for this compound as a primary STORM reporter. Alexa Fluor 405 has been well-characterized as an activator dye in dye-pair STORM.[5][6]

ParameterDescriptionTypical Values for STORM DyesData for this compound/Alexa Fluor 405
Photons per switching event The number of photons emitted by a single fluorophore during one "on" event. Higher photon counts lead to better localization precision.[2]High-performance dyes like Alexa Fluor 647 can yield several thousand photons.[2]Data not available for its use as a primary reporter. As an activator, its role is to modulate the reporter dye's switching.[5]
Duty Cycle The fraction of time a fluorophore spends in the "on" state. A low duty cycle is desirable to ensure that only a sparse subset of molecules is active at any given time.[2]Typically in the range of 10⁻³ to 10⁻⁵ for good STORM dyes.Data not available.
Localization Precision The statistical uncertainty in determining the position of a single molecule. This is influenced by the number of photons detected and the background noise.[1]Can be in the range of 10-30 nm.Data not available.
Activation Rate The rate at which a photoswitchable probe is converted from a dark state to a fluorescent state.Varies depending on the activator-reporter pair and the activation laser power. For the Alexa 405-Cy5 pair, activation rates of ~10 s⁻¹ have been reported with low power 405 nm laser excitation.[5]As an activator for Cy5, it is efficiently activated by a 405 nm laser.[5]

Signaling Pathways and Workflows

Copper-Free Click Chemistry Labeling Workflow

G cluster_0 Cell Preparation cluster_1 Labeling Reaction cluster_2 Imaging Metabolic_Labeling Metabolic Labeling (Incorporate Azide) Fixation Fixation (e.g., 4% PFA) Metabolic_Labeling->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking DBCO_Labeling Incubate with This compound Blocking->DBCO_Labeling Washing Washing (Remove unbound dye) DBCO_Labeling->Washing STORM_Imaging STORM Imaging Washing->STORM_Imaging G Reporter_Dark Reporter (Dark State) Reporter_On Reporter ('On' State) Reporter_Dark->Reporter_On Activation Laser (405 nm) Reporter_On->Reporter_Dark Imaging Laser (e.g., 647 nm) Excitation & Deactivation Activator Activator (BP Fluor 405) Activator->Reporter_Dark Energy Transfer

References

Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of BP Fluor 405 DBCO in live cell imaging applications. This compound is a bright and photostable blue fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature enables highly specific and efficient labeling of azide-modified biomolecules within living cells through copper-free click chemistry, a bioorthogonal reaction that does not disrupt normal cellular processes. Its utility in various imaging techniques, including flow cytometry and super-resolution microscopy, makes it a valuable tool for studying dynamic cellular events.[1][2][3]

Key Features and Applications

BP Fluor 405 is a water-soluble dye with an excitation maximum at 402 nm and an emission maximum at 424 nm, making it well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1] The DBCO moiety reacts specifically with azide (B81097) groups via a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][4] This bioorthogonal labeling strategy allows for the precise visualization of a wide range of azide-tagged biomolecules, including proteins, glycans, lipids, and nucleic acids, in their native cellular environment.[5]

Primary applications of this compound in live cell imaging include:

  • Metabolic Labeling and Visualization: Tracking the synthesis and localization of newly synthesized biomolecules by incorporating azide-containing metabolic precursors.

  • Pulse-Chase Experiments: Studying the temporal dynamics and trafficking of biomolecules within the cell.

  • Multi-Color Imaging: Its blue fluorescence provides an additional channel for multiplexing with other fluorescent probes.[1][6]

  • Super-Resolution Microscopy (STORM): The photophysical properties of BP Fluor 405 make it suitable for advanced imaging techniques.[1][2]

Quantitative Data

The following table summarizes the key spectral and chemical properties of this compound, providing essential data for experimental planning and setup.

ParameterValueReference(s)
Excitation Maximum402 nm[1]
Emission Maximum424 nm[1]
Molar Extinction Coefficient35,000 cm⁻¹M⁻¹[1]
Recommended Laser Line407 nm (Krypton) or 408 nm (Violet Diode)[1]
Reactive GroupDibenzocyclooctyne (DBCO)[4]
Reacts WithAzides (via SPAAC)[4]
SolubilityWater, DMSO, DMF[1]

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cellular biomolecules with an azide precursor and subsequent visualization using this compound.

Protocol 1: Metabolic Labeling of Live Cells with Azide-Modified Precursors

This protocol describes the incorporation of an azide-functionalized precursor into cellular biomolecules. The choice of precursor will depend on the target biomolecule (e.g., azido (B1232118) sugars for glycans, azidohomoalanine (AHA) for proteins).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for glycans)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Precursor Stock Solution: Dissolve the azide-modified precursor in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

  • Metabolic Labeling: The day after seeding, add the precursor stock solution to the cell culture medium to achieve the desired final concentration. Optimal concentrations should be determined empirically for each cell type and experimental goal, but a starting point of 25-50 µM is common for azido sugars.[7]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for metabolic incorporation.[8]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated precursor.[8]

Protocol 2: Live Cell Labeling with this compound

This protocol details the labeling of azide-modified cells with this compound for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed live cell imaging buffer to the desired final concentration. A typical starting concentration is 10-20 µM, but this should be optimized for each cell type and application.[9]

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[7]

  • Labeling: Add the this compound staining solution to the cells and incubate for 30 to 60 minutes at 37°C, protected from light.[9][10]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.[10] To minimize background fluorescence, an additional incubation in dye-free media for 1-2 hours can be performed.[9][10]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filters for detecting BP Fluor 405 (e.g., DAPI filter set).[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for live cell imaging using metabolic labeling and this compound.

G cluster_0 Metabolic Labeling cluster_1 Labeling with this compound A Seed Cells B Add Azide-Modified Precursor A->B C Incubate (1-3 days) B->C D Wash Cells C->D E Incubate with This compound D->E F Wash Cells E->F G Live Cell Imaging F->G

Caption: Workflow for live cell imaging with this compound.

Bioorthogonal Labeling Reaction

This diagram depicts the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between an azide-modified biomolecule and this compound.

Caption: SPAAC reaction for bioorthogonal labeling.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules in living cells. Its bright blue fluorescence, high specificity, and compatibility with live-cell conditions make it an excellent choice for a wide range of applications in cell biology and drug discovery. The protocols provided herein offer a starting point for researchers to design and execute their own live cell imaging experiments, enabling the visualization and study of complex cellular processes with high precision.

References

Application Notes and Protocols for BP Fluor 405 DBCO in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BP Fluor 405 DBCO for the fluorescent labeling of proteins. This bright and photostable blue-fluorescent dye is an ideal tool for a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy. The protocols detailed below leverage the highly efficient and bioorthogonal copper-free click chemistry reaction between the dibenzocyclooctyne (DBCO) moiety of the dye and an azide-functionalized protein.

Introduction to this compound

This compound is a water-soluble fluorescent dye designed for the specific labeling of azide-containing biomolecules. The labeling reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly well-suited for labeling proteins in sensitive biological samples and for in vivo applications. The spectral properties of BP Fluor 405 are comparable to other popular 405 nm dyes like Alexa Fluor 405, making it a versatile choice for multicolor imaging.[3]

Key Features:
  • Bioorthogonal Reaction: The DBCO group specifically reacts with azides, minimizing off-target labeling of other functional groups found in biological systems.

  • Copper-Free: The reaction does not require a copper catalyst, preserving the integrity and function of sensitive proteins and cellular systems.

  • High Efficiency: The SPAAC reaction proceeds with high efficiency, leading to excellent labeling yields.

  • Bright and Photostable: BP Fluor 405 exhibits strong fluorescence and good photostability, making it suitable for demanding imaging applications.[4][5]

  • pH Insensitive: The fluorescence of BP Fluor 405 conjugates is stable over a wide pH range.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and recommended starting conditions for protein labeling.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex)402 nm[1]
Emission Maximum (λem)424 nm[1]
Molar Extinction Coefficient (ε)35,000 cm⁻¹M⁻¹[1]
Molecular Weight~771.8 g/mol [1]
SolubilityWater, DMSO, DMF[1]

Table 2: Recommended Starting Conditions for Protein Labeling

ParameterRecommended RangeNotes
Molar Ratio of this compound to Azide-Protein2 - 10 fold molar excessThe optimal ratio should be determined empirically.
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4Avoid buffers containing sodium azide.
Reaction Temperature4°C to Room Temperature (25°C)4°C for overnight incubation, room temperature for shorter reactions.
Reaction Time2 - 18 hoursDependent on temperature and reactant concentrations.
QuenchingNot typically requiredExcess dye is removed during purification.

Experimental Protocols

General Workflow for Protein Labeling

The overall process involves the reaction of an azide-modified protein with this compound, followed by purification to remove excess dye.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application azide_protein Azide-Modified Protein reaction Incubate (4°C to RT, 2-18h) azide_protein->reaction bp_fluor This compound (in DMSO) bp_fluor->reaction purification Size-Exclusion Chromatography reaction->purification dol Calculate Degree of Labeling (DOL) purification->dol application Downstream Applications dol->application G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product protein Azide-Modified Protein (Protein-N₃) product Fluorescently Labeled Protein (Stable Triazole Linkage) protein->product + dye This compound dye->product G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egf EGF Ligand egfr EGFR Monomer egf->egfr 1. Binding egfr_dimer EGFR Dimer (Activated) egfr->egfr_dimer 2. Dimerization p_egfr Autophosphorylation (pY) egfr_dimer->p_egfr 3. Kinase Activation grb2 Grb2 p_egfr->grb2 4. Grb2 Recruitment (via SH2 domain) sos SOS grb2->sos 5. SOS Recruitment ras Ras sos->ras 6. Ras Activation (GDP -> GTP) downstream Downstream Signaling (MAPK Pathway) ras->downstream

References

Application Notes and Protocols for Antibody Conjugation with BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the conjugation of antibodies with BP Fluor 405 DBCO. BP Fluor 405 is a bright, water-soluble, blue-fluorescent dye ideal for a variety of applications in biological research and drug development.[1][2][3][4] Its dibenzocyclooctyne (DBCO) group facilitates covalent labeling of azide-modified antibodies through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4][] This bioorthogonal reaction is highly efficient and specific, proceeding readily under physiological conditions without the need for cytotoxic copper catalysts.[][6][7]

Application Notes

Antibodies conjugated with BP Fluor 405 are valuable tools for a range of fluorescence-based applications. The bright and photostable fluorescence of BP Fluor 405 makes it particularly well-suited for techniques requiring high sensitivity.

Key Applications:

  • Flow Cytometry and Cell Sorting (FACS): Labeled antibodies are extensively used to identify and quantify specific cell populations based on the expression of cell surface or intracellular antigens.[8] The excitation and emission properties of BP Fluor 405 are well-matched with the violet laser found in most modern flow cytometers.[1][3][4]

  • Immunofluorescence Microscopy: Visualize the localization of target proteins within fixed and permeabilized cells or tissue sections.[8] The high photostability of fluorophores like BP Fluor 405 is advantageous for imaging techniques that require prolonged light exposure, such as confocal microscopy.[9]

  • High-Throughput Screening (HTS): Fluorescently labeled antibodies are employed in various HTS assays to screen for potential drug candidates that modulate protein function or expression.[8]

  • Multiplex Biomarker Detection: The distinct spectral properties of BP Fluor 405 allow for its use in multi-color experiments in conjunction with other fluorophores, enabling the simultaneous detection of multiple targets.[1][3][4][8]

The choice of a direct primary antibody conjugate, such as one with BP Fluor 405, can streamline experimental workflows and reduce potential background signal associated with secondary antibodies.[10]

Quantitative Data Summary

For successful antibody conjugation, it is crucial to understand the properties of the fluorescent dye and to carefully control the reaction conditions.

Table 1: Specifications of this compound

PropertyValueReference(s)
Excitation Maximum (λex)402 nm[1]
Emission Maximum (λem)424 nm[1]
Molecular Weight (MW)771.8 g/mol [1]
Extinction Coefficient35,000 cm⁻¹M⁻¹[1]
SolubilityWater, DMSO, DMF[1]
Storage Conditions-20°C, protect from light[1][2]

Table 2: Recommended Antibody Conjugation Reaction Parameters

ParameterRecommendationNotes
Antibody Concentration1-2 mg/mLHigher concentrations can promote aggregation. Ensure the antibody is in an amine-free buffer (e.g., PBS).[]
Molar Excess of this compound2-4x over azide-modified antibodyThis should be optimized for each antibody to achieve the desired degree of labeling (DOL). Higher ratios can lead to antibody inactivation.[7][12]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4Avoid buffers containing azides as they will compete in the reaction.[7]
Reaction Temperature4°C or Room Temperature (20-25°C)Incubation at 4°C overnight is common.[7][12] Shorter incubations (1-4 hours) can be performed at room temperature.[12]
Reaction Time1-12 hoursThe reaction time can be adjusted based on temperature and the desired DOL. Monitor the reaction progress if possible.

Experimental Protocols

This section provides a detailed protocol for the conjugation of an azide-modified antibody with this compound. This protocol assumes the starting material is an antibody that has been functionalized with azide (B81097) groups.

1. Preparation of Reagents

  • Azide-Modified Antibody:

    • The antibody should be purified and dissolved in an azide-free buffer such as PBS, pH 7.4.

    • Common additives like sodium azide must be removed via dialysis or buffer exchange.[7] Carrier proteins such as BSA should also be removed.[7]

    • Concentrate the antibody to 1-2 mg/mL.[]

  • This compound Solution:

    • Prepare a fresh 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

    • Protect the solution from light and moisture.

2. Antibody Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_qc Quality Control prep_ab Prepare Azide-Modified Antibody in PBS mix Mix Antibody and Dye (2-4x molar excess of dye) prep_ab->mix prep_dye Prepare this compound in DMSO prep_dye->mix incubate Incubate at 4°C (overnight) or RT (1-4 hours) mix->incubate Gentle mixing purify Purify Conjugate (Size Exclusion Chromatography or Dialysis) incubate->purify qc Characterize Conjugate (Spectrophotometry, SDS-PAGE) purify->qc

Caption: Workflow for conjugating an azide-modified antibody with this compound.

3. Step-by-Step Conjugation Protocol

  • Reaction Setup:

    • In a microcentrifuge tube, add the calculated volume of the azide-modified antibody solution.

    • Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10%.

  • Incubation:

    • Incubate the reaction mixture at 4°C overnight or at room temperature for 1-4 hours.[7][12] Protect the reaction from light by wrapping the tube in aluminum foil.

  • Purification of the Conjugate:

    • Remove the unreacted this compound by size exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.[]

  • Characterization and Quality Control:

    • Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 402 nm (for BP Fluor 405). The DOL can be calculated using the following formula:

      DOL = (A_max of conjugate × ε_protein) / ((A_280 of conjugate - A_max of conjugate × CF) × ε_dye)

      Where:

      • A_max is the absorbance at the dye's excitation maximum (~402 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at its A_max (35,000 M⁻¹cm⁻¹).

      • CF is the correction factor (A_280 / A_max) for the dye.

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the fluorophore is covalently attached to the antibody and to check for aggregation. The fluorescently labeled antibody bands can be visualized under UV light before Coomassie staining.

    • Functional Assay: Perform a functional assay, such as an ELISA or flow cytometry, to confirm that the conjugated antibody retains its antigen-binding activity.

5. Storage of the Conjugate:

  • Store the purified antibody-BP Fluor 405 conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if compatible with the intended application) and glycerol, and store at -20°C or -80°C.

Signaling Pathways and Reaction Mechanisms

The core of this conjugation method is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently within a biological environment without interfering with native biochemical processes.[]

References

Application Notes and Protocols for a Four-Color Imaging Panel Featuring BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing a versatile four-color fluorescent imaging panel. This panel is designed around the blue-emitting BP Fluor 405 DBCO, a bright and photostable dye ideal for copper-free click chemistry applications. When combined with spectrally distinct fluorophores, this panel allows for the simultaneous visualization of multiple targets within a single sample, providing valuable insights into complex biological systems.

Introduction to the Four-Color Imaging Panel

Multicolor fluorescence microscopy is a powerful technique for elucidating the spatial relationships and interactions of different biomolecules within cells and tissues.[1] This panel combines BP Fluor 405 with three other commonly used and spectrally compatible fluorophores: a green, a red, and a far-red emitter. The use of this compound allows for the specific labeling of azide-modified biomolecules via a bioorthogonal reaction, offering high specificity and minimal background.[2][3] The recommended panel consists of:

  • Blue Channel: BP Fluor 405 (or spectrally similar dyes like Alexa Fluor 405 or DyLight 405)[4][5]

  • Green Channel: Alexa Fluor 488[6]

  • Red Channel: Rhodamine Red-X (or spectrally similar dyes like Alexa Fluor 568 or Cy3)[6]

  • Far-Red Channel: Alexa Fluor 647 (or spectrally similar dyes like Cy5)[7]

This combination provides good spectral separation, minimizing bleed-through between channels and allowing for robust and quantitative analysis.[5][6]

Data Presentation

Spectral Properties of the Four-Color Fluorophore Panel

The selection of fluorophores with minimal spectral overlap is crucial for successful multicolor imaging.[8] The table below summarizes the key spectral properties of the recommended fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)
BP Fluor 405 ~402~424405
Alexa Fluor 488 ~495~519488
Rhodamine Red-X ~570~590561/568
Alexa Fluor 647 ~650~668633/647
Recommended Filter Sets for Four-Color Imaging

Proper filter selection is critical to isolate the fluorescence signal from each fluorophore and minimize crosstalk.[9] The following table provides recommended specifications for bandpass filters for a four-color imaging setup.

ChannelFluorophoreExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
1 (Blue) BP Fluor 405405/10425450/50
2 (Green) Alexa Fluor 488488/10505525/50
3 (Red) Rhodamine Red-X561/10585605/50
4 (Far-Red) Alexa Fluor 647640/10660685/40

Note: These are general recommendations. Optimal filter sets may vary depending on the specific microscope configuration and the brightness of the targets.[10]

Experimental Protocols

Protocol 1: Copper-Free Click Chemistry Labeling with this compound

This protocol describes the labeling of an azide-modified biomolecule (e.g., a protein or nucleic acid) with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Biomolecule: Dissolve the azide-modified biomolecule in PBS at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~402 nm (for BP Fluor 405).

Protocol 2: Sequential Multicolor Immunofluorescence Staining

This protocol outlines a sequential staining method to minimize cross-reactivity between antibodies from the same host species.[11]

Materials:

  • Fixed and permeabilized cells or tissue sections on coverslips or slides

  • Primary antibodies raised in different species (e.g., Rabbit, Mouse, Goat, Chicken)

  • Secondary antibodies conjugated to the four fluorophores, with minimal cross-reactivity

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Wash buffer (PBS with 0.1% Tween-20)

  • Antifade mounting medium

Procedure:

  • Blocking: Block the samples with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation (First Target): Incubate with the first primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation (First Target): Incubate with the corresponding secondary antibody conjugated to the first fluorophore (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each.

  • Repeat for Subsequent Targets: Repeat steps 2-5 for the remaining primary and secondary antibody pairs, ensuring to use primary antibodies from different host species and correspondingly specific secondary antibodies conjugated to the other fluorophores in the panel (e.g., Rhodamine Red-X, Alexa Fluor 647, and finally a directly conjugated primary or a sequential labeling for the BP Fluor 405 target if applicable).

  • Nuclear Staining (Optional): If a nuclear counterstain is desired and spectrally compatible, it can be performed at this stage.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a confocal microscope equipped with the appropriate lasers and filter sets for the four-color panel. Acquire each channel sequentially to minimize bleed-through.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Sequential Immunostaining cluster_imaging Image Acquisition & Analysis Fixation Fixation & Permeabilization Blocking Blocking Fixation->Blocking Primary1 Primary Ab 1 Blocking->Primary1 Secondary1 Secondary Ab 1 (Alexa Fluor 488) Primary1->Secondary1 Primary2 Primary Ab 2 Secondary1->Primary2 Wash Secondary2 Secondary Ab 2 (Rhodamine Red-X) Primary2->Secondary2 Primary3 Primary Ab 3 Secondary2->Primary3 Wash Secondary3 Secondary Ab 3 (Alexa Fluor 647) Primary3->Secondary3 Primary4 Azide-Target + this compound Secondary3->Primary4 Wash Acquisition Sequential Channel Acquisition Primary4->Acquisition Wash & Mount Crosstalk Spectral Unmixing/ Crosstalk Correction Acquisition->Crosstalk Analysis Image Analysis Crosstalk->Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (Target 1: Alexa Fluor 647) Kinase1 Kinase A (Target 2: Alexa Fluor 488) Receptor->Kinase1 Adaptor Adaptor Protein (Target 3: Rhodamine Red-X) Receptor->Adaptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (Target 4: BP Fluor 405) Kinase2->TF Adaptor->Kinase2 Gene Target Gene TF->Gene Transcription Ligand Extracellular Ligand Ligand->Receptor

References

Application Notes and Protocols: BP Fluor 405 DBCO for Fixed-Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 405 DBCO is a bright, water-soluble, and photostable blue-fluorescent dye designed for the sensitive detection of azide-modified biomolecules in fixed-cell imaging applications.[1][2][3] This probe utilizes a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azides with high specificity and efficiency under mild conditions.[1][2] The elimination of the cytotoxic copper catalyst makes it an excellent choice for a variety of applications, although this protocol focuses on its use in fixed cells.[1][2] Its excitation and emission maxima are approximately 402 nm and 424 nm, respectively, making it ideally suited for instruments equipped with a 405 nm violet laser.[1]

These application notes provide detailed protocols for two key applications of this compound in fixed-cell staining: the visualization of nascent DNA synthesis through 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation and the imaging of metabolically labeled glycans.

Product Specifications

PropertyValueReference
Excitation Maximum (Ex)~402 nm[1]
Emission Maximum (Em)~424 nm[1]
Extinction Coefficient~35,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.92 (for spectrally similar Alexa Fluor 405)[4]
Recommended Laser Line405 nm or 408 nm[1][2]
Reactive GroupDibenzocyclooctyne (DBCO)[1]
Reacts WithAzides[1]
ChemistryCopper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)[1][2]
SolubilityWater, DMSO, DMF[1]

Application 1: Visualization of Nascent DNA Synthesis (EdU Cell Proliferation Assay)

This protocol describes the detection of cell proliferation by labeling newly synthesized DNA with EdU, an analog of thymidine, followed by copper-free click chemistry detection with this compound. This method is a robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus better-preserving cellular morphology and antigenicity for multiplexing with immunofluorescence.

Experimental Protocol

Materials:

  • Cells of interest

  • Culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

  • This compound

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging surface (e.g., coverslips, chamber slides) and allow them to adhere and grow to the desired confluency.

  • EdU Labeling:

    • Prepare a working solution of EdU in culture medium (typically 10 µM, but optimize for your cell type).

    • Incubate cells with the EdU-containing medium for the desired pulse duration (e.g., 1-2 hours) to label actively synthesizing DNA.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash cells twice with wash buffer.

  • This compound Staining (Click Reaction):

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at a concentration of 1-5 µM.

    • Incubate the fixed and permeabilized cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

    • Wash cells three times with wash buffer for 5 minutes each.

  • (Optional) Immunofluorescence Co-staining: If desired, proceed with standard immunofluorescence protocols for antibody labeling of other targets of interest.

  • Nuclear Counterstaining:

    • Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 405 (e.g., DAPI filter set) and other fluorophores used.

Expected Results

Cells that were actively replicating their DNA during the EdU pulse will exhibit bright blue fluorescence in their nuclei. Non-proliferating cells will show no or minimal fluorescence.

edu_workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_processing Cell Processing cluster_staining Staining cluster_imaging Imaging seeding Seed Cells growth Cell Growth seeding->growth edu_incubation Incubate with EdU growth->edu_incubation Pulse fixation Fixation (PFA) edu_incubation->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction Click Reaction with This compound permeabilization->click_reaction counterstain Nuclear Counterstain (DAPI) click_reaction->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Figure 1: Experimental workflow for EdU cell proliferation assay.

Application 2: Visualization of Metabolically Labeled Glycans

This protocol outlines the use of this compound to visualize glycans that have been metabolically labeled with an azide-containing sugar analog. This technique allows for the imaging of newly synthesized glycans and can be used to study glycan trafficking and localization.

Experimental Protocol

Materials:

  • Cells of interest

  • Culture medium

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling, or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) for O-GlcNAc labeling)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS) - optional, for intracellular glycans

  • Wash buffer (e.g., PBS)

  • This compound

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the azide-modified sugar for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell type and sugar analog.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization:

    • For the visualization of intracellular glycans, incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash cells twice with PBS.

  • This compound Staining (Click Reaction):

    • Prepare a working solution of this compound in PBS at a concentration of 2-10 µM.

    • Incubate the fixed (and permeabilized, if applicable) cells with the this compound solution for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Expected Results

Cells that have incorporated the azide-sugar into their glycans will display blue fluorescence. The localization of the signal (e.g., cell surface, Golgi apparatus) will depend on the specific glycan population being labeled.

glycan_pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Glycan Biosynthesis cluster_detection Detection azide_sugar Azide-Modified Sugar (e.g., Ac4ManNAz) metabolism Metabolic Conversion (e.g., to Azido-Sialic Acid) azide_sugar->metabolism incorporation Incorporation into Glycans metabolism->incorporation fix_perm Fixation & Permeabilization incorporation->fix_perm Azide-labeled glycans click_reaction Click Reaction with This compound fix_perm->click_reaction visualization Fluorescence Visualization click_reaction->visualization

Figure 2: Metabolic labeling and detection of glycans.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Insufficient labeling with azide-modified substrate.Optimize the concentration and incubation time of the EdU or azide-sugar.
Inefficient click reaction.Ensure the this compound is not degraded; use a fresh solution. Increase the concentration of the DBCO probe or the reaction time.
Low abundance of the target molecule.For low-abundance targets, consider signal amplification strategies.
High background Non-specific binding of the DBCO probe.Increase the number and duration of wash steps after the click reaction. Include BSA in the wash buffer to block non-specific binding sites.
Autofluorescence of the cells or tissue.Use appropriate spectral unmixing if available. Include an unstained control to assess the level of autofluorescence.
Photobleaching Excessive exposure to excitation light.Minimize light exposure. Use an antifade mounting medium. Acquire images using the lowest possible laser power and exposure time.

Concluding Remarks

This compound provides a robust and sensitive tool for the visualization of azide-labeled biomolecules in fixed cells. The copper-free click chemistry approach simplifies the staining protocol and is compatible with multiplexing with other fluorescent probes and antibodies. The detailed protocols provided here for detecting cell proliferation and metabolically labeled glycans can be adapted and optimized for a wide range of research applications in cell biology and drug discovery.

References

Determining the Concentration of BP Fluor 405 DBCO for Accurate Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation of BP Fluor 405 DBCO concentration. Precise concentration determination is critical for the success of quantitative fluorescence-based assays, including those in flow cytometry, super-resolution microscopy, and other multi-color imaging applications.[1][2][3][4][5] this compound is a blue-fluorescent dye ideally suited for these techniques, with an excitation maximum around 402 nm, making it compatible with the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][2][4][5] This dye reacts with azide-containing molecules via a copper-free click chemistry reaction, forming a stable triazole linkage without the need for a copper catalyst.[1][2][4][5]

The protocol herein details the use of UV-Vis spectrophotometry and the Beer-Lambert law to determine the molar concentration of this compound solutions. Adherence to this protocol will ensure reproducible and reliable experimental outcomes.

Key Physicochemical Properties

Accurate concentration determination relies on the fundamental physicochemical properties of the fluorophore. The essential data for this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound. For precise calculations, it is recommended to use the molecular weight provided on the certificate of analysis for the specific lot number of the reagent being used.

ParameterValueSource
Molar Extinction Coefficient (ε) 35,000 cm⁻¹M⁻¹BroadPharm, AxisPharm[4][6]
Molecular Weight (MW) 771.8 g/mol BroadPharm[4]
774.79 g/mol MedchemExpress[1]
1078.37 g/mol (triethylammonium salt)MedKoo Biosciences, AxisPharm[3][6]
Excitation Maximum (λmax) 402 nmBroadPharm, AxisPharm[4][6]
Emission Maximum (λem) 424 nmBroadPharm, AxisPharm[4][6]
Recommended Solvents Water, DMSO, DMFBroadPharm[4]

Experimental Protocol: Concentration Determination of this compound

This protocol describes the steps to accurately determine the concentration of a this compound solution using UV-Vis absorbance spectroscopy.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF, or deionized water, as recommended for the specific product)

  • UV-Vis spectrophotometer

  • Quartz cuvettes with a 1 cm path length

  • Calibrated micropipettes and tips

Procedure:

  • Prepare a Stock Solution:

    • Carefully weigh a precise amount of the this compound solid.

    • Dissolve the solid in a known volume of the appropriate solvent to create a concentrated stock solution. For example, dissolving 1 mg of this compound (assuming MW = 771.8 g/mol ) in 1 mL of DMSO yields a stock solution with an approximate concentration of 1.295 mM.

  • Prepare a Diluted Working Solution:

    • Dilute the stock solution to a concentration that will result in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). A 1:100 dilution of the example stock solution would result in an approximate concentration of 12.95 µM.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

    • Set the spectrophotometer to measure absorbance at the excitation maximum of this compound, which is approximately 402 nm.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the same solvent used to prepare the dye solution.

    • Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

  • Sample Measurement:

    • Carefully rinse the same cuvette with the diluted this compound working solution.

    • Fill the cuvette with the working solution and place it in the spectrophotometer.

    • Measure the absorbance at 402 nm. Record the value.

  • Concentration Calculation:

    • Use the Beer-Lambert law to calculate the concentration of the diluted working solution:

      A = εbc

      Where:

      • A is the measured absorbance at 402 nm.

      • ε is the molar extinction coefficient (35,000 cm⁻¹M⁻¹).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration in M (mol/L).

    • Rearrange the formula to solve for concentration:

      c = A / (εb)

    • Calculate the concentration of the original stock solution by multiplying the concentration of the working solution by the dilution factor.

Workflow for this compound Concentration Determination

G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_calc Calculation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Diluted Sample dissolve->dilute blank Measure Blank (Solvent) dilute->blank measure Measure Sample Absorbance at 402 nm blank->measure beer_lambert Apply Beer-Lambert Law (c = A / εb) measure->beer_lambert stock_calc Calculate Stock Concentration beer_lambert->stock_calc result Final Stock Concentration stock_calc->result

Caption: Workflow for determining this compound concentration.

Signaling Pathway and Experimental Logic

The underlying principle of this protocol is the direct relationship between the absorbance of a chromophore and its concentration in a solution, as described by the Beer-Lambert law. This physical law forms the basis for quantitative spectrophotometry.

G cluster_principle Beer-Lambert Law cluster_experiment Experimental Measurement cluster_output Calculated Result absorbance Absorbance (A) spectrophotometer Spectrophotometer Measurement absorbance->spectrophotometer measures concentration Concentration (c) concentration->absorbance proportional to extinction Molar Extinction Coefficient (ε) extinction->absorbance proportional to pathlength Path Length (b) pathlength->absorbance proportional to final_concentration Determined Concentration spectrophotometer->final_concentration calculates

Caption: Logical relationship based on the Beer-Lambert law.

By following these detailed application notes and protocols, researchers can confidently and accurately determine the concentration of their this compound solutions, leading to more reliable and reproducible experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BP Fluor 405 DBCO Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using BP Fluor 405 DBCO.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound?

A1: As a starting point, a concentration range of 5-20 µM is recommended for most cell lines.[1][2][3] However, the optimal concentration is highly dependent on the cell type, the density of azide (B81097) groups on the cell surface, and the specific experimental conditions. We strongly recommend performing a concentration titration to determine the optimal concentration for your specific application.

Q2: I am observing high background fluorescence. What are the possible causes and solutions?

A2: High background fluorescence can be caused by several factors. Here are some common causes and troubleshooting steps:

  • Excessive this compound Concentration: Using a concentration that is too high is a primary cause of non-specific binding and high background.

    • Solution: Perform a titration experiment to determine the lowest concentration that still provides a bright, specific signal.[4][5]

  • Presence of Dead Cells: Dead cells have compromised membranes and can non-specifically take up fluorescent dyes, leading to high background.[4]

    • Solution: Use a viability dye to exclude dead cells from your analysis.

  • Insufficient Washing: Inadequate washing after staining can leave unbound dye in the sample.

    • Solution: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS).[6][7]

  • Reagent Aggregation: The fluorescent dye may form aggregates, which can be taken up by cells and cause bright, punctate, non-specific signals.[4]

    • Solution: Centrifuge the this compound stock solution before use to pellet any aggregates.[4]

Q3: My fluorescence signal is too low. How can I improve it?

A3: Low signal intensity can be frustrating. Consider the following possibilities:

  • Inefficient Metabolic Labeling: The density of azide groups on the cell surface may be insufficient.

    • Solution: Optimize the concentration of the azide-containing metabolic precursor (e.g., Ac4ManNAz) and the incubation time.[8]

  • Insufficient this compound Concentration or Incubation Time: The staining concentration may be too low or the incubation time too short.

    • Solution: Increase the concentration of this compound or extend the incubation period.[8]

  • Cell Health: Unhealthy or overly confluent cells may not incorporate the azide sugar efficiently.

    • Solution: Ensure you are using healthy, sub-confluent cells for your experiment.

Q4: Will this compound affect the viability of my cells?

A4: While DBCO reagents are generally considered to have low toxicity, high concentrations can potentially impact cell health.[9] It is crucial to assess cell viability after staining, especially for live-cell imaging applications.

  • Recommendation: Perform a cell viability assay (e.g., MTT or CCK-8 assay) in parallel with your staining titration to identify a concentration that provides optimal signal with minimal cytotoxicity.[9] Studies with other DBCO-fluorophores have shown that cell lines can tolerate concentrations up to 100 µM, but this is cell-type dependent.[9]

Data Presentation: Optimizing Staining Concentration

The following table summarizes the expected outcomes when titrating this compound concentration. This should be used as a guide for your optimization experiments.

Concentration RangeExpected Signal IntensityPotential for High BackgroundPotential for CytotoxicityRecommendation
1 - 5 µM Low to ModerateLowVery LowA good starting point for sensitive cells or when background is a major concern.
5 - 20 µM Moderate to HighLow to ModerateLowGenerally the optimal range for many cell types.[1][2]
20 - 50 µM HighModerate to HighModerateUse with caution; may be necessary for cells with low azide incorporation.
> 50 µM Very HighHighHighNot generally recommended due to the high risk of artifacts and cytotoxicity.[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans using a metabolic precursor like Ac4ManNAz.

  • Cell Seeding: Seed your cells of interest in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store this stock solution at -20°C.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to your complete cell culture medium to achieve a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide sugar.[10]

Protocol 2: this compound Staining of Azide-Labeled Cells

This protocol is for staining azide-labeled cells for fluorescence microscopy.

  • Prepare Staining Solution: Prepare a fresh dilution of this compound in a suitable buffer (e.g., PBS or serum-free medium) at the desired concentration. For initial experiments, we recommend testing a range of concentrations (e.g., 5 µM, 10 µM, and 20 µM).

  • Cell Washing: Gently wash the azide-labeled cells twice with warm PBS to remove any residual culture medium.

  • Staining: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells three to four times with PBS to remove any unbound dye.[1][7]

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Add fresh imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to the cells and proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for BP Fluor 405 (Excitation/Emission maxima ~402/424 nm).

Protocol 3: Cell Viability Assay

This protocol provides a general guideline for assessing cell viability after staining using a CCK-8 kit.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[9]

  • Staining: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for the same duration as your staining protocol.

  • Add CCK-8 Solution: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Calculate Viability: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells metabolic_labeling Metabolic Labeling (Ac4ManNAz) seed_cells->metabolic_labeling 24h wash1 Wash Cells (PBS) metabolic_labeling->wash1 stain Incubate with This compound wash1->stain 30-60 min wash2 Wash Cells (PBS) stain->wash2 3-4 times imaging Fluorescence Microscopy wash2->imaging viability Cell Viability Assay wash2->viability

Caption: Experimental workflow for optimizing this compound staining.

troubleshooting_logic cluster_high_bg_solutions High Background Solutions cluster_low_signal_solutions Low Signal Solutions start Staining Issue? high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal high_bg->low_signal No decrease_conc Decrease [DBCO] high_bg->decrease_conc Yes add_viability_dye Add Viability Dye high_bg->add_viability_dye Yes increase_washes Increase Washes high_bg->increase_washes Yes increase_azide Optimize Azide Labeling low_signal->increase_azide Yes increase_conc_time Increase [DBCO] or Incubation Time low_signal->increase_conc_time Yes check_cells Check Cell Health low_signal->check_cells Yes

Caption: Troubleshooting logic for common this compound staining issues.

References

reducing background fluorescence with BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 405 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding background fluorescence when using this compound in copper-free click chemistry applications.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can significantly impact the quality and interpretation of experimental results. The following guide addresses common issues and provides systematic solutions to identify and mitigate the sources of background noise.

Issue 1: High background fluorescence observed in all samples, including negative controls.

This suggests a systemic issue with autofluorescence from the sample itself or non-specific binding of the fluorescent dye.

Potential Cause Recommended Solution Expected Outcome
Autofluorescence Biological materials such as collagen, elastin, NADH, and flavins can emit light in the blue spectrum, overlapping with BP Fluor 405.[1][2]A noticeable decrease in background signal across the entire sample.
- Fixation Method: If possible, use chilled methanol (B129727) or ethanol (B145695) for fixation instead of aldehydes like formalin or paraformaldehyde, which can increase autofluorescence.[3]
- Chemical Quenching: Treat samples with a quenching agent. Options include 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, or a solution of copper sulfate (B86663) in ammonium (B1175870) acetate (B1210297) buffer. Note that some quenchers may also reduce the specific signal.
- Photobleaching: Expose the sample to the excitation light source for an extended period before imaging to "burn out" the autofluorescent components.[4]
Non-Specific Binding of this compound The dye may be adhering to cellular components or the substrate through non-covalent interactions.A clearer distinction between specifically labeled structures and the background.
- Optimize Dye Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a specific signal without excessive background.
- Increase Wash Steps: After the click chemistry reaction, increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).[5]
- Use a Blocking Agent: Before adding the dye, incubate the sample with a blocking buffer such as 1-3% Bovine Serum Albumin (BSA) in PBS for at least 30 minutes to block non-specific binding sites.[6]
Issue 2: Background fluorescence is observed only in samples treated with the azide-modified molecule and this compound, but not in the "dye only" control.

This points to an issue with the click chemistry reaction itself or the purity of the reagents.

Potential Cause Recommended Solution Expected Outcome
Impure Azide (B81097) or DBCO Reagents Impurities in the azide-modified molecule or the this compound can lead to non-specific reactions.Improved signal-to-noise ratio and more specific labeling.
- Use High-Purity Reagents: Ensure that both the azide-containing molecule and the this compound are of high purity.
- Freshly Prepare Solutions: Prepare solutions of your azide and DBCO reagents fresh for each experiment to avoid degradation products that might increase background.
Side Reactions of DBCO The strained alkyne in DBCO can react with thiols present in proteins (cysteine residues), leading to off-target labeling.[7][8]Reduction of non-specific labeling, particularly on proteins.
- Thiol Blocking: If your sample has a high content of free thiols, consider a pre-treatment step with a thiol-blocking agent like N-ethylmaleimide (NEM).
Excess Reagents Using a large excess of either the azide or the DBCO reagent can lead to increased background.A cleaner signal with less diffuse background fluorescence.
- Optimize Stoichiometry: Empirically determine the optimal molar ratio of the azide to DBCO reagent. A 1:1 to 1:5 ratio is a common starting point.
- Purification: For in vitro labeling, consider a purification step after the click reaction to remove unreacted dye.

Experimental Protocols

Protocol 1: General Workflow for Cell Labeling with this compound and Background Reduction

This protocol provides a general workflow for labeling azide-modified molecules in fixed and permeabilized cells while incorporating steps to minimize background fluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking and Staining cluster_wash Washing and Imaging prep1 Seed and Culture Cells prep2 Introduce Azide-Modified Molecule prep1->prep2 prep3 Fixation (e.g., 4% PFA or chilled Methanol) prep2->prep3 prep4 Permeabilization (e.g., 0.1% Triton X-100) prep3->prep4 block Block with 3% BSA in PBS for 30 min prep4->block stain Incubate with this compound block->stain wash1 Wash 3x with PBS + 0.05% Tween-20 stain->wash1 wash2 Counterstain Nuclei (optional, e.g., DAPI) wash1->wash2 mount Mount with Antifade Reagent wash2->mount image Image on Fluorescence Microscope mount->image

Figure 1: General experimental workflow for cell labeling.

Protocol 2: Troubleshooting Workflow for High Background

This logical diagram outlines a step-by-step approach to diagnosing and resolving high background fluorescence.

troubleshooting_workflow start High Background Observed q1 Is background present in 'no dye' control? start->q1 a1_yes Address Autofluorescence (Quenching, Photobleaching, Fixation choice) q1->a1_yes Yes q2 Is background present in 'dye only' control? q1->q2 No a1_yes->q2 a2_yes Address Non-Specific Binding (Blocking, Titrate Dye, Increase Washes) q2->a2_yes Yes q3 Background only in fully labeled sample? q2->q3 No a2_yes->q3 a3_yes Optimize Click Reaction (Titrate Reagents, Check Purity, Consider Thiol Blocking) q3->a3_yes Yes end Optimized Signal a3_yes->end

Figure 2: Troubleshooting decision tree for high background.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for this compound?

This compound is optimally excited around 402 nm and has an emission maximum at approximately 424 nm.[9] It is well-suited for instruments with a 405 nm laser.[10]

Q2: Is this compound the same as Alexa Fluor 405 DBCO?

BP Fluor 405 is spectrally similar to Alexa Fluor 405, and they can be used with the same filter sets.[10][11]

Q3: Can I use this compound for live-cell imaging?

Yes, as a copper-free click chemistry reagent, this compound avoids the cytotoxicity associated with copper catalysts, making it suitable for live-cell applications.[12][13] However, it is important to optimize the dye concentration and incubation time to minimize any potential effects on cell viability.

Q4: My signal with BP Fluor 405 is very dim. What could be the cause?

Low signal can be due to several factors:

  • Inefficient Azide Incorporation: Ensure that your azide-modified molecule is being efficiently incorporated into your target.

  • Suboptimal Click Reaction Conditions: While copper-free, the reaction efficiency can be influenced by factors like pH and temperature. Ensure your reaction buffer is within a neutral pH range (around 7.4).

  • Photobleaching: Dyes in the blue spectrum can be more susceptible to photobleaching. Use an antifade mounting medium and minimize exposure to the excitation light.[14]

  • Low Abundance Target: If your target is not highly abundant, the signal may be inherently low.

Q5: Why is autofluorescence a particular problem in the 405 nm channel?

Many endogenous fluorescent molecules in cells and tissues, such as NADH and collagen, have broad excitation and emission spectra that overlap significantly with the blue channel.[2][7] This often results in higher intrinsic background in the 405 nm range compared to red or far-red channels.

References

Technical Support Center: Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.

Frequently Asked questions (FAQs)

Q1: What is copper-free click chemistry?

Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][3] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[1]

Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?

The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1][3] It also simplifies purification as there is no need to remove residual copper from the final product.[1]

Troubleshooting Guide

Low or No Product Formation

Q3: My SPAAC reaction has a low yield. What are the potential causes?

Several factors can contribute to low reaction yields in copper-free click chemistry:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments (e.g., 90% TFA) or during prolonged storage, leading to degradation or oligomerization.[1] Some cyclooctynes can also be degraded in intracellular environments.[1] Azides can be sensitive to reducing agents like TCEP.[4]

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1][5]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact reaction kinetics.[1][5]

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the cyclooctyne, thereby reducing the efficiency of your intended reaction.[6][7] SPAAC is highly sensitive to even low concentrations of sodium azide.[6][7]

Q4: How can I improve the yield of my SPAAC reaction?

To improve your reaction yield, consider the following optimization strategies:

  • Verify Reagent Integrity: Use freshly prepared or properly stored reagents.[4] If degradation is suspected, verify the integrity of your azide and cyclooctyne via NMR or mass spectrometry.[4] Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.[1]

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]

  • Improve Solubility: If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants.[1][5] The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[1]

  • Optimize Reaction Conditions:

    • Buffer and pH: Screen a range of pH values (typically 7-8.5).[5][8] Studies have shown that HEPES buffer can result in higher rate constants compared to PBS.[6][9]

    • Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can increase the reaction rate, but be mindful of the thermal stability of your biomolecules.[5][6]

  • Incorporate Linkers: Introducing a flexible linker, such as a PEG spacer, between the reactive moiety (azide or cyclooctyne) and the molecule of interest can reduce steric hindrance and improve reaction rates.[1][6]

  • Increase Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction.[5][6]

  • Protect from Light: If either of your molecules is light-sensitive, protect the reaction from light.[1]

Below is a troubleshooting workflow to address low reaction yields.

G start Low Reaction Yield check_reagents Check Reagent Stability (Freshness, Storage) start->check_reagents check_solubility Assess Solubility of Reactants start->check_solubility check_conditions Review Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics sol_reagents Use Fresh Reagents/ Verify with QC check_reagents->sol_reagents sol_solubility Add Co-solvent (e.g., DMSO) or Use Solubility-Enhanced Derivative check_solubility->sol_solubility sol_conditions Optimize pH (7-8.5) and Temperature (25-37°C)/ Switch Buffer (e.g., HEPES) check_conditions->sol_conditions sol_sterics Incorporate PEG Linker check_sterics->sol_sterics

Caption: Troubleshooting workflow for low-yield SPAAC reactions.

Side Reactions and Non-Specific Labeling

Q5: I am observing non-specific labeling or unexpected side reactions. What could be the cause?

While SPAAC is highly specific, side reactions can occur under certain conditions:

  • Reaction with Thiols: Some strained cyclooctynes, particularly DBCO reagents, can react with free thiols, such as those in cysteine residues of proteins.[2][10]

  • Instability of Cyclooctyne: Highly reactive cyclooctynes can be prone to degradation or reaction with other nucleophiles present in complex biological media, especially during prolonged reaction times or under harsh conditions.[2][4]

  • Azide Reduction: The azide group can be reduced in the presence of certain reducing agents like TCEP, which should be avoided in SPAAC reactions.[4] DTT is a preferable reducing agent.[11]

Q6: How can I minimize side reactions and non-specific labeling?

  • Control Reaction Time and Temperature: Monitor the reaction progress to stop it once the desired product has formed to avoid potential side reactions from prolonged incubation.[4] Lowering the reaction temperature can also increase selectivity.[4]

  • Purify Starting Materials: Ensure the purity of your cyclooctyne and azide reagents before the reaction to avoid the introduction of reactive impurities.[4]

  • Consider Cyclooctyne Reactivity: If non-specific reactions are a concern, consider using a cyclooctyne with a better balance of reactivity and stability, such as a cyclododecyne (B74940) derivative, which is less prone to side reactions.[4]

  • Avoid Incompatible Reagents: Do not use reducing agents like TCEP that can reduce your azide.[4] If a reducing agent is necessary, DTT is a more compatible option.[11]

Data Presentation

Table 1: Influence of Reaction Conditions on SPAAC Kinetics

ParameterCondition 1Rate Constant (M⁻¹s⁻¹)Condition 2Rate Constant (M⁻¹s⁻¹)Reference(s)
Buffer (pH 7) PBS0.32–0.85HEPES0.55–1.22[9]
Cell Culture Media RPMI0.27–0.77DMEM0.59–0.97[9]
pH (General Trend) Lower pHSlowerHigher pHFaster[6][9]
Linker No PEG Linker0.18–0.37With PEG Linker31 ± 16% Increase[9]

Table 2: Stability of Bioconjugation Linkages

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability ConsiderationsReference(s)
DBCO-Azide (SPAAC) DBCO + Azide~71 minutesThe hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[12]
BCN-Azide (SPAAC) BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.[12]
Maleimide-Thiol Maleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.[12]
Amide Bond NHS Ester + AmineVery HighGenerally very stable under physiological conditions.[12]

Experimental Protocols

Protocol 1: General Protocol for SPAAC Conjugation

This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]

    • If necessary, add a co-solvent like DMSO to ensure solubility, keeping the final organic solvent concentration low.[1]

    • Use a 1.5-2 fold molar excess of one reagent to drive the reaction.[13]

  • Incubation:

    • Incubate the reaction at room temperature or 37°C.[6]

    • Reaction times can vary from a few minutes to several hours.[8] Monitor the reaction progress by LC-MS or TLC.[1][8]

  • Purification:

    • Purify the conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted reagents.[3]

The general experimental workflow is depicted below.

G prep_azide Prepare Azide Solution (e.g., 1-10 mM in Buffer) reaction_setup Combine Reactants (e.g., 1.5-2x excess of one) prep_azide->reaction_setup prep_alkyne Prepare Cyclooctyne Solution (e.g., 10-100 mM in DMSO) prep_alkyne->reaction_setup incubation Incubate at RT or 37°C (Monitor Progress) reaction_setup->incubation purification Purify Conjugate (e.g., SEC, Dialysis) incubation->purification final_product Characterize Final Product purification->final_product

Caption: General experimental workflow for copper-free click chemistry.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol is suitable for DBCO-containing reagents, which have a characteristic absorbance at approximately 309 nm that disappears upon reaction with an azide.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[6]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.[6]

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[6]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.[6]

    • Immediately start monitoring the absorbance at 309 nm over time.[6] The decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction.[14]

References

BP Fluor 405 DBCO Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential photostability issues with BP Fluor 405 DBCO during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, which can compromise image quality and the accuracy of quantitative measurements. Blue-fluorescent dyes, in general, can be susceptible to photobleaching, especially with the high-intensity light sources used in modern microscopy.

Q2: My this compound signal is fading very quickly. What are the likely causes?

A2: Rapid signal fading is a primary indicator of photobleaching. The most common causes include:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity.

  • Long Exposure Times: Prolonged illumination of the sample.

  • Repetitive Imaging: Acquiring many images of the same field of view in time-lapse experiments.

  • Oxygenated Environment: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.

Q3: How can I minimize photobleaching of this compound?

A3: Several strategies can be employed to reduce photobleaching:

  • Optimize Microscope Settings: Use the lowest possible excitation intensity and the shortest exposure time that provide an adequate signal-to-noise ratio.[1][2]

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) into your sample preparation.[2][3] These reagents scavenge reactive oxygen species that contribute to photobleaching.[1][2]

  • Choose the Right Imaging System: A sensitive detector, such as an EMCCD or sCMOS camera, will require less excitation light to generate a strong signal.[1]

  • Limit Light Exposure: Use shutters to block the excitation light path when not acquiring images. For locating regions of interest, consider using transmitted light before switching to fluorescence imaging.[3]

Q4: Are there more photostable alternatives to this compound?

A4: While this compound is a valuable reagent for copper-free click chemistry, other fluorescent dyes with similar spectral properties may exhibit different photostability characteristics. Dyes from the Alexa Fluor, DyLight, or StarBright series are often cited for their improved photostability.[3] However, the choice of an alternative will depend on the specific experimental requirements, including the need for a DBCO moiety for copper-free ligation. For applications where photostability is a major concern, it is advisable to consult manufacturer's data or perform a direct comparison.

Q5: Can the chemical environment of my sample affect the photostability of this compound?

A5: Yes, the local chemical environment plays a significant role in fluorophore photostability. Factors such as pH, the presence of oxidizing or reducing agents, and the proximity of other molecules can all influence the rate of photobleaching. Using a well-buffered imaging medium and antifade reagents can help to create a more stable environment for the fluorophore.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting photostability issues with this compound.

Problem: Rapid loss of fluorescent signal during imaging.

Initial Assessment:

  • Confirm Staining: Ensure that the initial staining with this compound was successful by observing a bright signal at the start of the imaging session.

  • Check Microscope Settings: Note the current excitation intensity, exposure time, and frequency of image acquisition.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Excessive Excitation Light Reduce the laser power or lamp intensity to the lowest level that provides a usable signal. Use neutral density filters to attenuate the light source if necessary.[1][2]
Prolonged Exposure Time Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.[1]
Repetitive Imaging For time-lapse experiments, increase the interval between acquisitions to minimize cumulative light exposure.[1]
Absence of Antifade Reagent Prepare a new sample using an antifade mounting medium. Ensure the medium is fresh and has been stored correctly.[2][3]
Sub-optimal Filter Sets Verify that the excitation and emission filters are appropriate for the spectral characteristics of this compound (Excitation max ~405 nm, Emission max ~425 nm) to maximize signal collection and minimize unnecessary light exposure.[1]

Experimental Protocols

Protocol 1: Sample Preparation with Antifade Reagent for Fixed Cells
  • Cell Staining: Perform the labeling of your azide-modified target with this compound according to your established protocol.

  • Washing: After the final staining step, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Mounting: Carefully remove the excess PBS and add a drop of antifade mounting medium onto the coverslip.

  • Coverslip Placement: Gently lower a clean slide onto the coverslip, avoiding the introduction of air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark, before imaging.[1]

Protocol 2: Creating a Photobleaching Curve to Quantify Fading
  • Sample Preparation: Prepare your sample as you normally would for imaging.

  • Locate Region of Interest: Find a representative field of view.

  • Time-Lapse Acquisition: Set up a time-lapse experiment with your standard imaging settings (excitation intensity, exposure time). Acquire images continuously at a set interval (e.g., every 5 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time. This curve represents the rate of photobleaching under your specific imaging conditions.[4]

Visual Guides

Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound photostability.

Photobleaching_Pathway cluster_fluorophore This compound cluster_environment Cellular Environment S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Bleached Bleached Fluorophore (Non-fluorescent) S0->Bleached S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence Emission (~425 nm) S1->Fluorescence O2 Molecular Oxygen (O2) T1->O2 ROS Reactive Oxygen Species (ROS) O2->ROS Energy Transfer ROS->S0 Chemical Reaction Excitation Excitation Light (405 nm) Excitation->S0 Absorption

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed CheckSettings Step 1: Check Microscope Settings (Intensity, Exposure Time) Start->CheckSettings ReduceLight Step 2: Reduce Excitation Intensity & Exposure Time CheckSettings->ReduceLight UseAntifade Step 3: Use Antifade Mounting Medium ReduceLight->UseAntifade End End: Stable Signal Achieved ReduceLight->End Issue Resolved OptimizeFilters Step 4: Optimize Optical Filters UseAntifade->OptimizeFilters UseAntifade->End Issue Resolved ConsiderAlternative Step 5: Consider Alternative Photostable Dye OptimizeFilters->ConsiderAlternative OptimizeFilters->End Issue Resolved

Caption: A logical workflow for troubleshooting photobleaching issues.

References

Technical Support Center: BP Fluor 405 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of BP Fluor 405 DBCO conjugates. Aggregation can lead to reduced fluorescence, inaccurate quantification, and compromised experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a bright, water-soluble, blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This DBCO moiety enables copper-free click chemistry, a highly efficient and biocompatible conjugation method.[1][3] However, the DBCO group is inherently hydrophobic. When this compound is conjugated to biomolecules or used at high concentrations in aqueous buffers, these hydrophobic interactions can lead to self-association and aggregation.

Q2: What are the common signs of this compound conjugate aggregation?

The signs of aggregation can range from subtle to obvious:

  • Visual Changes: The solution may appear cloudy or hazy. In severe cases, visible precipitates may form.

  • Reduced Fluorescence: Aggregation often leads to fluorescence quenching, resulting in a weaker signal than expected.

  • Spectral Shifts: UV-Vis spectroscopy may reveal changes in the absorption spectrum, such as the appearance of a blue-shifted shoulder (H-aggregates).[4]

  • Inaccurate Quantification: Aggregation can interfere with concentration measurements, leading to erroneous results.

  • Poor Performance in Assays: Inconsistent or unexpected results in downstream applications like flow cytometry or fluorescence microscopy can be a sign of aggregation.

Q3: How can I prevent aggregation of my this compound conjugate?

Preventing aggregation involves optimizing several experimental factors:

  • Concentration: Work with the lowest feasible concentration of the conjugate.

  • Buffer Conditions: Optimize the pH and ionic strength of your buffer.

  • Additives: Incorporate anti-aggregation agents such as surfactants or cyclodextrins.

  • Storage and Handling: Proper storage and handling of the conjugate are crucial to maintain its stability.

The following sections provide more detailed troubleshooting guidance on each of these aspects.

Troubleshooting Guides

Issue 1: Conjugate Precipitates Upon Dissolution or During Storage

Possible Cause: The concentration of the this compound conjugate exceeds its solubility limit in the chosen buffer. The inherent hydrophobicity of the DBCO moiety drives this precipitation.

Solutions:

  • Reduce Concentration: Dilute the conjugate to a lower working concentration.

  • Optimize Buffer:

    • pH: While BP Fluor 405 conjugates are reportedly pH-insensitive from pH 4 to 10, ensure your buffer pH is optimal for the biomolecule to which it is conjugated.[5]

    • Ionic Strength: Adjust the salt concentration. While high ionic strength can sometimes promote aggregation, for some biomolecules, a certain salt concentration is necessary for stability.

  • Use a Co-solvent: For initial solubilization of the lyophilized powder, use a small amount of an organic solvent like DMSO or DMF, in which this compound is soluble, before adding the aqueous buffer.[1][2] Keep the final concentration of the organic solvent as low as possible (ideally <10%) to avoid detrimental effects on your biomolecule.

  • Add Anti-Aggregation Agents: Incorporate surfactants or cyclodextrins into your buffer as described in the table below.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for common anti-aggregation additives. It is crucial to empirically determine the optimal concentration for your specific conjugate and experimental conditions.

AdditiveRecommended Starting ConcentrationMechanism of ActionKey Considerations
Tween® 20 0.05% - 0.1% (v/v)[6][7]Non-ionic surfactant that reduces hydrophobic interactions between molecules.[8]The critical micelle concentration (CMC) is approximately 0.06-0.07%.[8] Concentrations above the CMC may form micelles.
Triton™ X-100 0.01% - 0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic-driven aggregation.Ensure compatibility with downstream applications.
β-Cyclodextrin 1 - 10 mMForms inclusion complexes with the hydrophobic DBCO moiety, "masking" it from the aqueous environment.[9]Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers higher aqueous solubility and can be more effective.[10][11]

Experimental Protocols

Protocol 1: Detection and Quantification of Aggregation using UV-Vis Spectroscopy

This protocol allows for a quick assessment of aggregation by observing changes in the absorbance spectrum.

Materials:

  • This compound conjugate solution

  • Matched quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound conjugate in your experimental buffer, ranging from your stock concentration to a highly diluted concentration (e.g., 1 µM).

  • Acquire Absorbance Spectra: Measure the absorbance spectrum of each dilution from approximately 350 nm to 450 nm. Use the experimental buffer as a blank.

  • Analyze the Spectra:

    • Monomeric Species: At very low concentrations, the spectrum should exhibit a characteristic shape with a defined maximum absorption peak (λmax) around 402 nm.

    • Aggregated Species: As concentration increases, the formation of H-aggregates can lead to the appearance of a new, blue-shifted shoulder on the main absorption peak.[4] A general increase in baseline absorbance due to light scattering by larger aggregates may also be observed.

  • Interpretation: A significant change in the spectral shape with increasing concentration is indicative of aggregation. The concentration at which these changes become apparent is the critical aggregation concentration under those buffer conditions.

Protocol 2: Analysis of Aggregate Size Distribution by Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution and can provide quantitative data on the presence and size of aggregates.

Materials:

  • This compound conjugate solution (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume DLS cuvette

Procedure:

  • Sample Preparation: Prepare your this compound conjugate in the desired buffer at the working concentration. It is crucial that the sample is free of dust and other contaminants, so filtration is essential.

  • Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature. Perform the measurement.

  • Data Analysis: The DLS software will generate a size distribution profile.

    • Monodisperse Sample: A solution with minimal aggregation will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric conjugate. The Polydispersity Index (PDI) will be low (typically < 0.2).

    • Aggregated Sample: The presence of aggregates will result in the appearance of one or more additional peaks at larger hydrodynamic radii. The PDI will be higher, indicating a more heterogeneous sample.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results Interpretation cluster_troubleshooting Troubleshooting prep Prepare this compound conjugate solution filter Filter through 0.22 µm filter prep->filter uv_vis UV-Vis Spectroscopy (Spectral Shape Analysis) filter->uv_vis Qualitative dls Dynamic Light Scattering (Size Distribution) filter->dls Quantitative result_uv No spectral shift: Minimal Aggregation uv_vis->result_uv result_agg_uv Blue-shifted shoulder: Aggregation Present uv_vis->result_agg_uv result_dls Single narrow peak: Monodisperse dls->result_dls result_agg_dls Multiple peaks / high PDI: Polydisperse (Aggregated) dls->result_agg_dls ts_conc Optimize Concentration result_agg_uv->ts_conc ts_buffer Adjust Buffer (pH, Ionic Strength) result_agg_dls->ts_buffer ts_additive Add Anti-aggregation Agent (e.g., Tween-20) result_agg_dls->ts_additive

Caption: Experimental workflow for detecting and troubleshooting aggregation.

signaling_pathway cluster_cause Primary Cause cluster_factors Contributing Factors cluster_effect Effect cluster_prevention Prevention Strategies cause Hydrophobic Nature of DBCO Moiety high_conc High Concentration cause->high_conc subopt_buffer Suboptimal Buffer (pH, Ionic Strength) cause->subopt_buffer aggregation Aggregation of This compound Conjugates high_conc->aggregation subopt_buffer->aggregation temp Temperature temp->aggregation optimize_conc Reduce Concentration aggregation->optimize_conc optimize_buffer Optimize Buffer aggregation->optimize_buffer additives Use Additives (Surfactants, Cyclodextrins) aggregation->additives storage Proper Storage aggregation->storage

Caption: Logical relationship between causes and prevention of aggregation.

References

Technical Support Center: BP Fluor 405 DBCO for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BP Fluor 405 DBCO in flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in flow cytometry?

A1: this compound is a blue-fluorescent dye commonly used in multi-color flow cytometry applications.[1][2][3] It contains a dibenzocyclooctyne (DBCO) group that reacts with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5][6] This allows for the specific labeling of cells or cellular components that have been metabolically, enzymatically, or chemically engineered to contain azide (B81097) groups. The BP Fluor 405 dye is excited by the violet laser (around 405 nm) and emits blue fluorescence, which can be detected by a flow cytometer.[1][3]

Q2: What are the key advantages of using a DBCO-containing dye like this compound?

A2: The primary advantage of using this compound is that the labeling reaction is copper-free.[1] Copper can be cytotoxic, making copper-free click chemistry ideal for live-cell imaging and applications where cell viability is critical. The reaction is also highly specific and bioorthogonal, meaning it does not interfere with biological processes.[7]

Q3: How should I store and handle this compound?

A3: this compound should be stored at -20°C for long-term storage (months to years) and can be kept at 0 - 4°C for short-term use (days to weeks).[8] It is important to protect the reagent from light and moisture.[5][9] When preparing stock solutions, it is recommended to use anhydrous solvents like DMSO or DMF.[1]

Q4: What are the spectral properties of this compound?

A4: this compound has an excitation maximum of approximately 402 nm and an emission maximum of around 424 nm.[1] It is ideally suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1][3]

Quantitative Data Summary

ParameterValueReference
Excitation Maximum402 nm[1]
Emission Maximum424 nm[1]
Recommended LaserViolet Laser (405 nm or 408 nm)[1][3]
Molecular Weight~771.8 g/mol [1]
SolubilityWater, DMSO, DMF[1]
Storage-20°C (long-term), 0-4°C (short-term)[8]

Experimental Protocol: General Guideline for Cell Labeling with this compound

This protocol provides a general workflow for labeling azide-modified cells with this compound for flow cytometry analysis. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Materials:

  • Azide-modified cells

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS) or other suitable buffer without primary amines (e.g., Tris) or sodium azide.[5][10]

  • Flow cytometer with a violet laser

Procedure:

  • Cell Preparation:

    • Harvest azide-modified cells and wash them with PBS.

    • Count the cells and resuspend them in a suitable buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in a sufficient volume of solvent to achieve a 1-10 mM stock solution.

  • Cell Labeling:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration typically in the range of 1-20 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation times may need to be optimized.[10]

  • Washing:

    • After incubation, wash the cells 2-3 times with PBS to remove any unbound this compound. Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

    • Analyze the labeled cells on a flow cytometer equipped with a violet laser for excitation and appropriate filters for detecting the blue fluorescence emission.[11]

    • Include proper controls, such as unstained cells and cells without the azide modification but treated with this compound, to set up the flow cytometer and identify background fluorescence.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or No Signal Inefficient azide labeling: The target molecules on or in the cells were not successfully modified with azides.Optimize the azide labeling protocol, including the concentration of the azide precursor and the incubation time.[11]
Degraded this compound: The reagent may have been improperly stored or handled, leading to reduced reactivity.Ensure the reagent is stored at -20°C, protected from light and moisture. Use freshly prepared stock solutions.[10]
Insufficient this compound concentration or incubation time: The labeling reaction may not have gone to completion.Increase the concentration of this compound or extend the incubation time.[11]
Incorrect flow cytometer settings: The laser and/or filters may not be appropriate for BP Fluor 405.Verify that the violet laser is being used for excitation and that the emission filter is suitable for detecting fluorescence around 424 nm.[11]
High Background/ Non-Specific Staining Excess unbound this compound: Inadequate washing after the labeling step.Increase the number of washing steps after incubation with the dye.
Hydrophobic interactions: DBCO is inherently hydrophobic and may non-specifically bind to cells.Include a protein-containing solution (e.g., BSA) in the washing buffer to block non-specific binding sites. Reduce the concentration of this compound.
Cell autofluorescence: Some cell types exhibit high intrinsic fluorescence in the blue channel.Use an unstained control to determine the level of autofluorescence and set the gates accordingly. A brighter fluorophore could be considered if autofluorescence is a significant issue.[11]
Poor Cell Viability Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells.Be gentle during cell washing and resuspension steps.[11]
Toxicity of the labeling conditions: High concentrations of DMSO or the dye itself may be toxic to some cell types.Minimize the final concentration of DMSO in the cell suspension (ideally below 0.5%). Titrate the this compound concentration to the lowest effective level.

Experimental and logical relationship diagrams

G cluster_workflow Experimental Workflow prep_cells Prepare Azide-Modified Cells labeling Incubate Cells with this compound prep_cells->labeling prep_reagent Prepare this compound Stock prep_reagent->labeling washing Wash Cells to Remove Unbound Dye labeling->washing analysis Analyze on Flow Cytometer washing->analysis

Caption: A simplified experimental workflow for labeling cells with this compound.

G cluster_issues cluster_solutions troubleshooting Troubleshooting this compound in Flow Cytometry Identify the Issue weak_signal Weak or No Signal Inefficient Azide Labeling Degraded Reagent Suboptimal Staining Incorrect Settings troubleshooting:f1->weak_signal high_background High Background Excess Dye Non-Specific Binding Autofluorescence troubleshooting:f1->high_background poor_viability Poor Cell Viability Harsh Handling Reagent Toxicity troubleshooting:f1->poor_viability solutions_weak Solutions Optimize Azide Labeling Use Fresh Reagent Titrate Dye/Time Check Cytometer Setup weak_signal->solutions_weak Address Causes solutions_high Solutions Increase Washes Use Blocking Agents Use Controls high_background->solutions_high Address Causes solutions_poor Solutions Gentle Handling Reduce DMSO/Dye Conc. poor_viability->solutions_poor Address Causes

Caption: A troubleshooting decision tree for common issues with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: BP Fluor 405 DBCO vs. Alexa Fluor 405 DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and diagnostics, the choice of fluorescent probes for labeling and detecting biomolecules is critical. In the realm of bioorthogonal chemistry, specifically copper-free click chemistry, dibenzocyclooctyne (DBCO)-functionalized fluorophores are indispensable tools. This guide provides an objective comparison of two prominent blue-fluorescent dyes used in this context: BP Fluor 405 DBCO and Alexa Fluor 405 DBCO.

Both dyes are spectrally similar, emitting in the blue region of the spectrum, and are designed for the specific and efficient labeling of azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Their excitation profiles are well-suited for the 405 nm violet laser, a common feature in modern fluorescence microscopes and flow cytometers.

Performance Characteristics: A Data-Driven Comparison

PropertyThis compoundAlexa Fluor 405 DBCO
Excitation Maximum 402 nm[5]401 nm / 402 nm[6][7]
Emission Maximum 424 nm[5]421 nm[6][7]
Extinction Coefficient ~35,000 cm⁻¹M⁻¹[5]~35,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) Data not publicly availableData not publicly available; AAT Bioquest lists the parameter but requires contact for the value.[8]
Photostability Described as suitable for demanding applications like STORM, implying good photostability.[9]Generally known for high photostability within the Alexa Fluor family.[7] However, some user reports suggest rapid fading under certain microscopy conditions.
Solubility Water, DMSO, DMF[5]Water, DMSO, DMF
Reactive Group DBCO (Dibenzocyclooctyne)DBCO (Dibenzocyclooctyne)
Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Brightness , a critical parameter for fluorescence applications, is a function of both the extinction coefficient and the quantum yield. As both dyes possess a high extinction coefficient, their brightness will be largely dependent on their quantum yields. While specific values for the DBCO conjugates are not published, the Alexa Fluor family is generally recognized for its high quantum yields.

Photostability is another key consideration, particularly for imaging applications that require prolonged or intense light exposure, such as super-resolution microscopy. The Alexa Fluor dyes are renowned for their photostability.[7] BP Fluor 405 is also positioned for use in super-resolution microscopy (STORM), indicating a high level of photostability.[9]

The reaction kinetics of the DBCO group with azides in a SPAAC reaction are known to be very fast, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[10] This rapid, catalyst-free reaction proceeds efficiently at physiological temperatures, making it ideal for live-cell labeling.[11][12] The specific fluorophore attached to the DBCO moiety is not expected to significantly alter these reaction kinetics.

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-functionalized fluorophores.

Protocol 1: Labeling of Azide-Modified Cells for Fluorescence Microscopy

This protocol outlines the general steps for labeling cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.

Materials:

  • Azide-modified cells in a suitable imaging vessel (e.g., glass-bottom dish)

  • This compound or Alexa Fluor 405 DBCO

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium with antifade reagent

  • Fluorescence microscope with a DAPI filter set or a 405 nm laser line.

Procedure:

  • Prepare a stock solution of the DBCO-fluorophore by dissolving it in anhydrous DMSO or DMF to a concentration of 1-5 mM.

  • Wash the azide-modified cells twice with PBS to remove any residual media.

  • Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in PBS or a suitable cell culture medium to a final concentration of 5-30 µM.[13]

  • Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C, protected from light.[13]

  • Wash the cells three to four times with PBS to remove any unbound dye.[13]

  • (Optional) Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13]

  • Wash the cells twice with PBS.

  • Mount the coverslip using an antifade mounting medium.

  • Image the cells using a fluorescence microscope equipped with a 405 nm excitation source and an appropriate emission filter (e.g., 450/50 nm).[14]

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging a Prepare DBCO-Fluorophore Stock Solution (1-5 mM in DMSO) c Dilute DBCO-Fluorophore (5-30 µM in PBS/Medium) a->c b Wash Azide-Modified Cells (2x with PBS) d Incubate with Cells (30-60 min, RT or 37°C, dark) b->d c->d e Wash Unbound Dye (3-4x with PBS) d->e f Optional: Fix Cells (4% PFA, 15-20 min) e->f g Mount Coverslip (Antifade Medium) f->g h Image with Fluorescence Microscope (405 nm excitation) g->h

Experimental workflow for fluorescence microscopy labeling.
Protocol 2: Labeling of Azide-Modified Cells for Flow Cytometry

This protocol details the steps for labeling a cell suspension for analysis by flow cytometry.

Materials:

  • Suspension of azide-modified cells

  • This compound or Alexa Fluor 405 DBCO

  • Anhydrous DMSO or DMF

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Flow cytometer with a 405 nm violet laser

Procedure:

  • Adjust the cell suspension to a concentration of 1-5 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

  • Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO or DMF (1-5 mM).

  • Add the DBCO-fluorophore stock solution directly to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.[15]

  • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Analyze the labeled cells on a flow cytometer using the 405 nm violet laser for excitation and a suitable emission filter (e.g., 450/50 nm bandpass).[16]

G cluster_prep Cell & Reagent Preparation cluster_staining Staining cluster_analysis Analysis a Resuspend Cells (1-5x10^6 cells/mL) c Add DBCO-Fluorophore to Cells (10-50 µM final concentration) a->c b Prepare DBCO-Fluorophore Stock Solution b->c d Incubate (30-60 min, RT, dark) c->d e Wash Cells (2x with Staining Buffer) d->e f Resuspend for Analysis e->f g Acquire Data on Flow Cytometer (405 nm laser) f->g

Experimental workflow for flow cytometry labeling.

Signaling Pathway and Logical Relationships

The underlying chemical principle for both this compound and Alexa Fluor 405 DBCO is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific ligation of two molecules in a complex biological environment without interfering with native biochemical processes.

The process begins with the metabolic incorporation of an azide-containing precursor (e.g., an azide-modified sugar) into biomolecules within a cell. The DBCO-functionalized fluorophore is then introduced, which selectively reacts with the azide group, forming a stable triazole linkage and effectively "clicking" the fluorescent label onto the target molecule.

G cluster_cell Biological System (e.g., Live Cell) cluster_reagent Labeling Reagent cluster_reaction Bioorthogonal Reaction a Azide-Containing Precursor (e.g., Ac4ManNAz) b Cellular Metabolism a->b is taken up and processed by c Azide-Modified Biomolecule (e.g., on cell surface) b->c incorporates azide into e Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) c->e reacts with d DBCO-Functionalized Fluorophore (BP Fluor 405 or Alexa Fluor 405) d->e reacts with f Fluorescently Labeled Biomolecule e->f forms

Logical relationship of copper-free click chemistry labeling.

Conclusion

Both this compound and Alexa Fluor 405 DBCO are high-performance fluorescent probes for copper-free click chemistry. Their spectral properties are virtually identical, making them readily interchangeable in most standard fluorescence microscopy and flow cytometry applications that utilize a 405 nm laser. The choice between them may ultimately depend on factors such as availability, cost, and specific experimental conditions where even minor differences in photostability or brightness could be a factor. Given that BP Fluor 405 is often presented as a direct equivalent to Alexa Fluor 405, researchers can be confident in achieving comparable results with either reagent when following established protocols for SPAAC-based labeling.

References

A Researcher's Guide to Blue Fluorescent Dyes: Comparing BP Fluor™ 405 DBCO and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular biology, drug development, and advanced imaging, the selection of the appropriate fluorescent dye is critical for generating high-quality, reproducible data. In the realm of blue fluorescence, particularly for applications involving copper-free click chemistry, BP Fluor™ 405 DBCO has emerged as a valuable tool. This guide provides an objective comparison of BP Fluor™ 405 DBCO with other commercially available blue fluorescent dyes functionalized with a dibenzocyclooctyne (DBCO) group, supported by experimental data and protocols.

The primary application for these dyes is the specific labeling of biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and covalent attachment of a fluorescent probe to an azide-modified target molecule under physiological conditions, eliminating the need for cytotoxic copper catalysts. This makes DBCO-functionalized dyes ideal for live-cell imaging, flow cytometry, and super-resolution microscopy.

Quantitative Performance Comparison

The effectiveness of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the quantitative data for BP Fluor™ 405 DBCO and its main competitors, Alexa Fluor® 405 DBCO and CF®405S DBCO. Brightness, a critical factor for signal detection, is calculated as the product of the molar extinction coefficient and the quantum yield.

FeatureBP Fluor™ 405 DBCOAlexa Fluor® 405 DBCOCF®405S DBCOAZDye™ 405 DBCO
Excitation Max (nm) 402401404402
Emission Max (nm) 424421431424
**Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) **35,00035,00033,00035,000
Quantum Yield (Φ) ~0.36 (inferred)¹0.36²Not specified³Not specified
Calculated Brightness (ε x Φ) ~12,60012,600>12,600³~12,600
Key Applications Flow Cytometry, STORMFlow Cytometry, STORMFlow Cytometry, SIMFlow Cytometry
Solubility Water, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMFWater, DMSO, DMF

¹BP Fluor™ 405 is described as an equivalent to Alexa Fluor® 405; therefore, a similar quantum yield is inferred. ²Quantum yield for the parent dye, Alexa Fluor® 405. Conjugation may slightly alter this value. ³CF®405S is reported to be brighter than Alexa Fluor® 405 in flow cytometry applications, suggesting a higher effective brightness.[1]

Experimental Protocols

A standardized protocol is crucial for the successful labeling of biomolecules using DBCO-functionalized dyes. Below is a general methodology for the labeling of a protein with an azide (B81097) modification, which can be adapted for other biomolecules.

General Protocol for Protein Labeling via SPAAC

This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (e.g., BP Fluor™ 405 DBCO)

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized dye in anhydrous DMSO or DMF (e.g., 10 mM).

    • Ensure the azide-modified protein is at a suitable concentration (1-10 mg/mL) in a compatible reaction buffer. The buffer must not contain sodium azide.

  • Conjugation Reaction:

    • Add a 2 to 4-fold molar excess of the DBCO-dye stock solution to the protein solution.[2] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

    • Mix the reaction components gently but thoroughly.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light to prevent photobleaching of the dye.

  • Purification:

    • Remove the unreacted DBCO-dye using a spin desalting column or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~402 nm for BP Fluor™ 405).

Visualizing Workflows and Comparisons

To provide a clearer understanding of the experimental processes and the relationships between these dyes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Purification & Analysis azide_protein Azide-Modified Biomolecule mix Combine Reactants (2-4x molar excess of dye) azide_protein->mix dbco_dye DBCO-Dye Stock Solution (DMSO) dbco_dye->mix incubate Incubate (2-4h at RT or overnight at 4°C) Protect from light mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Labeled Product (e.g., Spectroscopy, SDS-PAGE) purify->analyze

Experimental workflow for SPAAC labeling.

Comparison of key dye characteristics.

Summary and Recommendations

  • BP Fluor™ 405 DBCO serves as a direct equivalent to the widely used Alexa Fluor® 405 DBCO, offering very similar spectral properties and calculated brightness.[3][4] It is a reliable choice for researchers seeking an alternative for applications like flow cytometry and super-resolution microscopy (STORM).[5]

  • Alexa Fluor® 405 DBCO is a well-established standard in the field, known for its stable and pH-insensitive fluorescence.[6] Its photophysical properties are well-documented, making it a benchmark for comparison.

  • CF®405S DBCO is presented as a brighter alternative to Alexa Fluor® 405, particularly for flow cytometry applications.[1] Its slightly red-shifted emission at 431 nm may be better suited for the filter sets on certain instruments, leading to improved signal detection.[1][7]

The choice among these dyes will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the expression level of the target biomolecule, and the need for photostability in long-term imaging. For routine applications, BP Fluor™ 405 DBCO and Alexa Fluor® 405 DBCO are interchangeable. For experiments demanding the highest possible signal-to-noise ratio, particularly in flow cytometry, CF®405S DBCO warrants consideration.

References

A Comparative Guide to the Photostability of BP Fluor 405 DBCO and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-resolution cellular imaging and biomolecular labeling, the photostability of fluorescent probes is a critical determinant of experimental success. This guide provides an objective comparison of the photophysical properties and photostability of BP Fluor 405 DBCO, a blue-fluorescent dye for copper-free click chemistry, with its spectrally similar counterparts: Alexa Fluor® 405 DBCO, DyLight™ 405 DBCO, and CF®405S DBCO. The following sections present a summary of available quantitative data, a detailed experimental protocol for photostability assessment, and a visual representation of a common experimental workflow.

Quantitative Data Presentation

FeatureThis compoundAlexa Fluor® 405 DBCODyLight™ 405 DBCOCF®405S DBCO
Excitation Max (nm) ~402[1]~401[2]~400~404[3][4][5]
Emission Max (nm) ~424[1]~421[2]~420~431[3][4][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 35,000[1]34,00030,00033,000[3][4]
Quantum Yield Data not availableData not available0.968Data not available
Key Reported Features Water-soluble; Alternative to copper-catalyzed click chemistry.[1]pH-insensitive.[2] Some reports indicate rapid fading.[6]High fluorescence yield and photostability.Brighter than Alexa Fluor® 405.[3]

Note: The quantum yield for fluorescent dyes can be highly dependent on their local environment, including the molecule they are conjugated to. The data presented here is based on available manufacturer information and literature. For a definitive comparison, it is recommended to perform a side-by-side photostability analysis using the experimental protocol provided below.

Experimental Protocols

To facilitate a direct and unbiased comparison of the photostability of this compound and its alternatives, the following experimental protocol is provided. This method is designed to measure the rate of photobleaching under controlled microscopy conditions.

Protocol for Photostability Measurement of Fluorescent Dyes

Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under continuous illumination.

Materials:

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycerol-based mounting medium

  • Fluorescent dye-conjugate solutions (e.g., antibody or streptavidin conjugates of this compound, Alexa Fluor® 405 DBCO, DyLight™ 405 DBCO, and CF®405S DBCO) at a standardized concentration.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., 405 nm diode laser or a mercury/xenon arc lamp with a 405 nm excitation filter)

    • A high numerical aperture objective lens (e.g., 60x or 100x oil immersion)

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Image acquisition software capable of time-lapse imaging

Procedure:

  • Sample Preparation: a. Prepare a solution of the fluorescent dye conjugate in PBS. b. Mount a small volume of the solution between a microscope slide and a coverslip. To minimize mobility and environmental effects, the dye can be conjugated to a biomolecule and immobilized on the slide. c. Seal the coverslip with nail polish to prevent evaporation. d. Prepare identical samples for each dye being tested.

  • Microscope Setup: a. Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes. b. Place the first sample on the microscope stage and bring it into focus. c. Set the excitation light to the desired wavelength (e.g., 405 nm). d. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Crucially, use the exact same illumination intensity for all samples. e. Set the camera exposure time and gain to optimal levels, and keep these settings constant for all experiments.

  • Image Acquisition (Time-Lapse): a. Select a field of view with uniform fluorescence. b. Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes). c. Repeat the time-lapse acquisition for at least three different fields of view for each dye to ensure reproducibility.

  • Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. For each time series, define a region of interest (ROI) within the fluorescent area and a background ROI in a non-fluorescent area. c. Measure the mean fluorescence intensity within the ROI and the background ROI for each time point. d. Correct for background fluorescence by subtracting the mean background intensity from the mean ROI intensity for each time point. e. Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0). f. Plot the normalized fluorescence intensity as a function of time for each dye. g. To quantify the photobleaching rate, fit the decay curve to a single exponential decay function: I(t) = I(0) * e^(-kt), where 'k' is the photobleaching rate constant. A higher 'k' value indicates faster photobleaching. Alternatively, the half-life (t₁/₂) of the fluorescence can be determined, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for labeling azide-modified biomolecules with a DBCO-functionalized fluorescent dye and a simplified representation of the photobleaching process.

G cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Azide-modified_Biomolecule Azide-modified Biomolecule (e.g., Protein, Nucleic Acid) Reaction_Mix Incubate at RT (Copper-free Click Chemistry) Azide-modified_Biomolecule->Reaction_Mix Add BP_Fluor_405_DBCO This compound BP_Fluor_405_DBCO->Reaction_Mix Add Purification Purification (e.g., Size-Exclusion Chromatography) Reaction_Mix->Purification Labeled_Biomolecule Labeled Biomolecule Purification->Labeled_Biomolecule Application Downstream Application (e.g., Microscopy, Flow Cytometry) Labeled_Biomolecule->Application

Caption: Experimental workflow for labeling azide-modified biomolecules.

G Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Excitation (hν) Excited_State->Ground_State Fluorescence Triplet_State Excited Triplet State (T1) Excited_State->Triplet_State Intersystem Crossing Photobleached_State Photobleached State (Non-fluorescent) Triplet_State->Photobleached_State Reaction with O2

References

A Comparative Guide to BP Fluor 405 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular labeling, the choice of a fluorescent probe is critical to the success of their experiments. BP Fluor 405 DBCO is a blue-fluorescent dye designed for copper-free click chemistry, a bioorthogonal reaction that allows for the labeling of biomolecules in living systems without the need for a toxic copper catalyst. This guide provides a detailed comparison of this compound with other commercially available DBCO-functionalized fluorescent dyes, supported by experimental data and protocols to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Fluorescent Dyes for Copper-Free Click Chemistry

The brightness of a fluorescent dye is a key performance indicator, determined by the product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the available quantitative data for this compound and several alternatives.

FeatureThis compoundAlexa Fluor 405 DBCOCy3B DBCOAF488 DBCO
Excitation Max (nm) 402[1]401559[2]494[3][4]
Emission Max (nm) 424[1]421[5]570[2]517[3][4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 35,000[1]~34,000120,000[6]73,000[3][4]
Quantum Yield (Φ) Not available~0.3-0.4~0.85[7]Not available
Calculated Brightness (ε x Φ) Not available~10,200 - 13,600~102,000Not available
Color BlueBlueOrange-RedGreen

Note: The quantum yield for this compound is not publicly available from the manufacturer's documentation. The values for Alexa Fluor 405 DBCO are based on the free acid form of the dye. Brightness is a relative measure and can be influenced by the local environment of the dye.

In-Depth Look at the Alternatives

Alexa Fluor 405 DBCO: As a direct spectral alternative to this compound, Alexa Fluor 405 DBCO offers similar excitation and emission properties. While its quantum yield is moderate, it is a well-characterized and widely used dye from a reputable manufacturer, ensuring batch-to-batch consistency.

Cy3B DBCO: For applications requiring a brighter signal, Cy3B DBCO presents a compelling alternative. Although it has a different spectral profile (orange-red fluorescence), its exceptionally high extinction coefficient and quantum yield result in a significantly brighter probe.[6][7] This makes it particularly suitable for the detection of low-abundance targets.

AF488 DBCO: Emitting in the green part of the spectrum, AF488 DBCO provides another color option for multicolor imaging experiments. It boasts a high extinction coefficient, suggesting good brightness.[3][4] This dye is a derivative of the popular Alexa Fluor 488, known for its photostability and pH insensitivity.

Experimental Protocol: General Procedure for Copper-Free Click Chemistry Labeling of Proteins

This protocol provides a general workflow for the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

1. Reagent Preparation:

  • Azide-modified Protein: Prepare the protein in a copper-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
  • DBCO-dye Stock Solution: Dissolve the DBCO-functionalized dye in a compatible anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mM.

2. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution.
  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically.

3. Purification of the Labeled Protein:

  • Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis. The appropriate pore size for the column or dialysis membrane should be chosen based on the molecular weight of the protein.
  • Collect the fractions containing the labeled protein.

4. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified labeled protein at 280 nm and at the excitation maximum of the dye.
  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

Experimental Workflow

The following diagram illustrates the key steps in a typical copper-free click chemistry labeling experiment.

CopperFree_Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Incubate (RT or 4°C) azide_protein->reaction_mix dbco_dye DBCO-Dye Stock Solution dbco_dye->reaction_mix purification Size-Exclusion Chromatography or Dialysis reaction_mix->purification analysis Spectrophotometry (A280 & λex,max) purification->analysis dol_calc Calculate DOL analysis->dol_calc

Workflow for copper-free click chemistry labeling.

Conclusion

This compound is a valuable tool for blue-fluorescent labeling in copper-free click chemistry applications. However, for researchers requiring higher brightness or alternative spectral properties, dyes such as Cy3B DBCO and AF488 DBCO offer compelling advantages. The choice of the optimal dye will depend on the specific experimental requirements, including the abundance of the target molecule, the desired emission wavelength, and the instrumentation available. The provided experimental protocol and workflow offer a starting point for the successful implementation of copper-free click chemistry in your research.

References

A Comparative Guide to BP Fluor 405 DBCO for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BP Fluor 405 DBCO with alternative fluorescent probes for in vivo imaging applications. The focus is on providing objective performance data, detailed experimental protocols, and clear visualizations to aid in the selection of the most suitable reagents for your research needs.

Introduction to this compound

This compound is a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its use in copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in living systems without the need for a toxic copper catalyst[1][2]. Its excitation and emission maxima are approximately 402 nm and 424 nm, respectively, making it suitable for detection with instruments equipped with a 405 nm laser[1][3]. While bright and photostable, the use of blue fluorescent dyes for deep-tissue in vivo imaging in whole animals presents challenges due to limited tissue penetration and higher autofluorescence compared to near-infrared (NIR) probes[4]. However, it is a valuable tool for surface imaging, microscopy of excised tissues, and multi-color applications where spectral separation is critical.

Performance Comparison

Quantitative data for the in vivo performance of this compound is not extensively available in peer-reviewed literature. However, a comparative analysis can be made based on its spectral properties and those of its alternatives.

Table 1: Spectral Properties of this compound and Spectrally Similar Alternatives

Product NameExcitation (nm)Emission (nm)Extinction Coefficient (cm⁻¹M⁻¹)Solubility
This compound 40242435,000Water, DMSO, DMF
AZDye™ 405 DBCO 40242435,000Water, DMSO, DMF
APDye™ 405 DBCO 40242435,000Water, DMSO, DMF

Data sourced from manufacturer datasheets. While spectral properties are nearly identical, in vivo performance may vary based on formulation and linker chemistry.

Table 2: Conceptual Comparison of Fluorophore Classes for In Vivo Imaging

FeatureBlue Fluorescent Dyes (e.g., BP Fluor 405)Near-Infrared (NIR) Dyes (e.g., Cy7, IRDye 800CW)
Tissue Penetration LowHigh
Autofluorescence HighLow
Signal-to-Noise Ratio Moderate to Low (in deep tissue)High
Resolution (Microscopy) HighModerate
Phototoxicity Higher potentialLower potential
Ideal Applications Superficial imaging, intravital microscopy, ex vivo tissue analysisWhole-body imaging, deep-tissue tumor tracking, longitudinal studies

Experimental Protocols

The following are detailed, representative protocols for utilizing a DBCO-functionalized fluorescent dye for in vivo labeling and imaging.

Protocol 1: In Vivo Labeling of Azide-Modified Cells and Tumor Imaging

This protocol describes the pre-targeting of azide-labeled cells followed by the systemic administration of a DBCO-functionalized dye.

1. Metabolic Labeling of Target Cells:

  • Culture tumor cells (e.g., 4T1, MDA-MB-231) in appropriate media.

  • Supplement the culture medium with 25-100 µM of an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 48-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Harvest and wash the cells three times with sterile phosphate-buffered saline (PBS) to remove unincorporated azido (B1232118) sugar.

2. Tumor Implantation:

  • Resuspend the azide-labeled cells in sterile PBS or Matrigel.

  • Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

3. In Vivo Click Chemistry Reaction:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the dye in sterile PBS to a final concentration suitable for intravenous injection (e.g., 1-5 mg/kg body weight). The final DMSO concentration should be below 5%.

  • Administer the this compound solution to the tumor-bearing mice via tail vein injection.

4. In Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

  • Image the mice using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the 405 nm range.

  • Acquire both fluorescence and brightfield images.

5. Ex Vivo Analysis:

  • After the final imaging time point, euthanize the mice.

  • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Image the excised tissues using the IVIS to confirm the biodistribution of the fluorescent signal.

  • For microscopic analysis, tissues can be embedded, sectioned, and imaged using a fluorescence microscope.

Protocol 2: Direct Injection for Localized Labeling

This protocol is suitable for labeling a specific, accessible anatomical region.

1. Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Expose the target area (e.g., a specific muscle or subcutaneous region) through a small incision if necessary.

2. Local Administration of Azide and DBCO-Dye:

  • In this pre-targeting approach, first inject an azide-functionalized molecule (e.g., an azide-modified antibody targeting a local antigen) into the site of interest. Allow for accumulation and clearance of unbound azide.

  • Subsequently, inject a solution of this compound directly into the same site.

3. Imaging:

  • Image the localized area at different time points using a fluorescence imaging system. This can be a whole-body imager or a fluorescence microscope adapted for intravital imaging.

Visualizations

Signaling and Reaction Pathway

cluster_0 Cellular Environment cluster_1 In Vivo Administration Azido_Sugar Azido Sugar (e.g., Ac4ManNAz) Metabolism Metabolic Incorporation Azido_Sugar->Metabolism Cell_Surface_Glycan Cell Surface Glycan with Azide Group Metabolism->Cell_Surface_Glycan Click_Reaction Copper-Free Click Reaction Cell_Surface_Glycan->Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BP_Fluor_405_DBCO This compound BP_Fluor_405_DBCO->Click_Reaction Labeled_Cell Fluorescently Labeled Cell Click_Reaction->Labeled_Cell

Caption: Bioorthogonal labeling via copper-free click chemistry.

Experimental Workflow

Start Start Cell_Labeling Metabolic Labeling of Cells with Azido Sugar Start->Cell_Labeling Implantation Implantation of Labeled Cells into Mouse Cell_Labeling->Implantation Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Dye_Injection Inject this compound Tumor_Growth->Dye_Injection InVivo_Imaging In Vivo Fluorescence Imaging Dye_Injection->InVivo_Imaging ExVivo_Analysis Ex Vivo Biodistribution and Microscopy InVivo_Imaging->ExVivo_Analysis End End ExVivo_Analysis->End

Caption: General experimental workflow for in vivo imaging.

Conclusion

This compound is a valuable tool for in vivo fluorescence imaging, particularly for applications requiring bioorthogonal, copper-free labeling. Its utility is most pronounced in superficial imaging and microscopic analysis of tissues due to the physical limitations of blue light penetration in biological tissues. For deep-tissue and whole-body imaging, researchers should consider near-infrared dyes coupled with DBCO for superior signal-to-noise ratios. The provided protocols and workflows offer a starting point for the validation and application of this compound in your specific research context. Careful consideration of the experimental goals and the inherent properties of the chosen fluorophore is paramount for successful in vivo imaging studies.

References

Navigating the World of Copper-Free Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label biomolecules is paramount. Copper-free click chemistry has emerged as a powerful tool for bioconjugation, offering a biocompatible alternative to the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides an objective comparison of the leading copper-free click chemistry reagents, supported by experimental data, to inform the selection of the optimal tool for your specific research needs.

The primary advantage of copper-free click chemistry lies in its ability to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[1][2][3] This has led to its widespread adoption in fields such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[4] Two main classes of copper-free click chemistry reactions dominate the landscape: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

A Tale of Two Reactions: SPAAC and IEDDA

At the heart of SPAAC is the reaction between a strained cyclooctyne (B158145) and an azide.[1] The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a catalyst.[1] In contrast, the IEDDA reaction involves the rapid ligation of a tetrazine with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[5][6]

Key Reagents in the Copper-Free Toolbox

Several reagents have been developed for both SPAAC and IEDDA reactions, each with its own set of advantages and disadvantages.

For SPAAC, the most prominent reagents include:

  • Dibenzocyclooctyne (DBCO): Often considered the workhorse of SPAAC, DBCO and its derivatives are widely used due to their high reactivity and commercial availability.[1][7]

  • Bicyclo[6.1.0]nonyne (BCN): Known for its smaller size and increased stability in certain contexts compared to DBCO.[4][8]

  • Difluorinated Cyclooctyne (DIFO): Features fluorine atoms that enhance the reactivity of the alkyne.[1]

The key players in IEDDA reactions are:

  • Tetrazine (Tz): The constant partner in the IEDDA reaction.

  • Trans-cyclooctene (TCO): The most common dienophile used with tetrazines, known for its extremely fast reaction kinetics.[5][9]

Performance Comparison: A Data-Driven Analysis

The choice between these reagents is application-dependent and should be guided by factors such as reaction kinetics, stability, size, and hydrophilicity. The following table summarizes the key performance indicators for the most common copper-free click chemistry reagents.

FeatureDBCO (SPAAC)BCN (SPAAC)Tetrazine-TCO (IEDDA)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1[5]Slower than DBCO[4][8]Up to 10⁷, typically 800 - 30,000[5]
Biocompatibility Excellent (copper-free)[1][4]Excellent (copper-free)[4]Excellent (copper-free)[5][9]
Reaction Conditions Aqueous media, room temperature[2]Aqueous media, room temperatureAqueous media, room temperature[5]
Relative Size LargerSmaller than DBCO[8]Larger than azide/alkyne[10]
Key Advantages High reactivity, widely available[1][7]Smaller size, good stability[4][8]Exceptionally fast kinetics[5][11]
Key Disadvantages Larger size, potential for side reactions with thiols[1]Slower kinetics than DBCO[4]Larger size of reacting partners[10]

Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow

To better understand the underlying principles and the process of comparing these reagents, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole DBCO->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IEDDA_Mechanism cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine Dihydropyridazine Stable Dihydropyridazine Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO Trans-cyclooctene (TCO) TCO->Dihydropyridazine Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Biomolecule with Azide/TCO R1 Incubate Biomolecule and Labeling Reagent P1->R1 P2 Prepare Labeling Reagent (DBCO/BCN/Tetrazine) P2->R1 A1 Purify Labeled Biomolecule R1->A1 A2 Analyze Labeling Efficiency (e.g., Gel, MS, Spectroscopy) A1->A2

References

Performance of BP Fluor 405 DBCO with Diverse Azide Partners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of BP Fluor 405 DBCO, a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, when reacted with various azide-containing molecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide (B81097) is a cornerstone of bioorthogonal chemistry, enabling the specific labeling of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[1][2] The choice of the azide partner can significantly influence the reaction kinetics and, potentially, the photophysical properties of the resulting fluorescent conjugate.

Data Presentation

The following tables summarize the second-order rate constants for the SPAAC reaction between DBCO derivatives and various azide partners. It is important to note that the kinetic data presented here is for structurally similar sulfo-DBCO and DBCO-PEG derivatives, and while expected to be a reasonable proxy, may not be identical to the performance of this compound.

Table 1: Second-Order Rate Constants of DBCO Derivatives with Representative Azide Partners

Azide PartnerDBCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Experimental Conditions
3-azido-L-alaninesulfo-DBCO-amine0.32 - 0.85PBS buffer (pH 7), 25-37 °C
1-azido-1-deoxy-β-D-glucopyranosidesulfo-DBCO-amine0.55 - 1.22HEPES buffer (pH 7), 25-37 °C
Azide-PEG4-acidDBCO-PEG4-acid2.1 ± 0.2PBS buffer (pH 7.4), 37°C

Data sourced from studies on sulfo-DBCO and DBCO-PEG derivatives as a proxy for this compound performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are generalized protocols for key experiments relevant to assessing the performance of this compound with different azide partners.

Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction

This protocol describes how to determine the second-order rate constant (k₂) of the reaction between this compound and an azide partner using UV-Vis spectroscopy. The disappearance of the DBCO chromophore, which absorbs light around 310 nm, is monitored over time.

Materials:

  • This compound

  • Azide partner of interest

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound and the azide partner in the reaction buffer.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

  • In a quartz cuvette, mix the this compound and azide partner solutions to achieve final concentrations where the azide is in pseudo-first-order excess (typically 10-fold or higher) over the this compound.

  • Immediately start monitoring the absorbance at ~310 nm at regular time intervals.

  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • Plot the natural logarithm of the absorbance at 310 nm (ln(A)) versus time.

  • The slope of the linear portion of this plot is the pseudo-first-order rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Azide], where [Azide] is the concentration of the azide partner.

Protocol 2: Measurement of Fluorescence Quantum Yield

This protocol outlines the relative method for determining the fluorescence quantum yield (Φ_F) of a this compound-azide conjugate, using a known quantum yield standard.

Materials:

  • Purified this compound-azide conjugate

  • A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound-azide conjugate and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

  • Using the spectrofluorometer, measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • The slope of these plots gives the gradient (Grad) for the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:

    Φ_F,sample = Φ_F,standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    where η is the refractive index of the solvent for the sample and the standard. If the same solvent is used, this term becomes 1.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product BP_Fluor_405_DBCO This compound Transition_State [3+2] Cycloaddition Transition State BP_Fluor_405_DBCO->Transition_State Azide_Partner Azide Partner Azide_Partner->Transition_State Conjugate BP Fluor 405-Triazole Conjugate Transition_State->Conjugate Stable Triazole Linkage

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Kinetic_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Stocks Prepare Stock Solutions (this compound & Azide) Mix_Reactants Mix in Cuvette (Pseudo-first-order conditions) Prepare_Stocks->Mix_Reactants Spectrophotometer Monitor Absorbance at ~310 nm over time Mix_Reactants->Spectrophotometer Plot_Data Plot ln(Absorbance) vs. Time Spectrophotometer->Plot_Data Calculate_k_obs Determine Slope (k_obs) Plot_Data->Calculate_k_obs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_k_obs->Calculate_k2 QY_Workflow cluster_prep_qy Sample & Standard Preparation cluster_measurement_qy Spectroscopic Measurements cluster_analysis_qy Data Analysis Prepare_Solutions Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) Measure_Abs Measure Absorbance Spectra Prepare_Solutions->Measure_Abs Measure_Fluor Measure Fluorescence Spectra Prepare_Solutions->Measure_Fluor Plot_Intensity_vs_Abs Plot Integrated Intensity vs. Absorbance Measure_Abs->Plot_Intensity_vs_Abs Integrate_Emission Integrate Emission Spectra Integrate_Emission->Plot_Intensity_vs_Abs Calculate_QY Calculate Quantum Yield (Φ_F) Plot_Intensity_vs_Abs->Calculate_QY

References

BP Fluor 405 DBCO: A Comparative Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 405 DBCO is a blue-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, designed for copper-free click chemistry applications. This guide provides a comprehensive overview of its applications, performance compared to alternatives, and detailed experimental protocols to assist researchers in its effective implementation.

Performance Characteristics and Comparison

This compound is spectrally similar to other commercially available 405 nm excitable dyes, such as Alexa Fluor™ 405 DBCO. It is ideally suited for excitation by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1][2][3][4][5] The dye is water-soluble, and its fluorescence is pH-insensitive over a wide range, which is advantageous for live-cell imaging applications.[4]

Table 1: Spectroscopic Properties of this compound and Alternatives

FeatureThis compoundAPDye 405 DBCOAlexa Fluor™ 405
Excitation Maximum (λex) ~402 nm[1]402 nm[7]401 nm[8]
Emission Maximum (λem) ~424 nm[1]424 nm[7]421 nm[8]
Molar Extinction Coefficient (ε) ~35,000 cm⁻¹M⁻¹[1][7]35,000 cm⁻¹M⁻¹[7]35,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Data not availableData not availableData not available
Solubility Water, DMSO, DMF[1]Water, DMSO, DMF[7]Water

Key Applications and Experimental Protocols

The primary application of this compound is the detection and visualization of azide-tagged biomolecules in various experimental setups, including flow cytometry and super-resolution microscopy (STORM).[1][2][3][6]

Metabolic Labeling of Cell Surface Glycans for Flow Cytometry

A common application is the labeling of cell surface glycans that have been metabolically engineered to incorporate azide (B81097) groups. This allows for the quantification of glycan expression and can be used to track cellular changes.

Experimental Protocol: Cell Surface Glycan Labeling and Flow Cytometry

This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar and subsequent detection using this compound.

Materials:

  • Cells of interest (e.g., A549 cells)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • FACS buffer (PBS with 2% FBS and 1 mM EDTA)

Procedure:

  • Metabolic Labeling:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Incubate the cells with Ac4ManNAz at a final concentration of 25-100 µM in the culture medium for 48 hours. This allows for the metabolic incorporation of azide groups into cell surface glycans.

  • Cell Preparation:

    • Harvest the cells and wash them twice with FACS buffer.

  • Labeling with this compound:

    • Resuspend the cells in FACS buffer.

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with FACS buffer to remove unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the cells using a flow cytometer with a 405 nm laser for excitation and an appropriate emission filter (e.g., 450/50 nm bandpass).

    • Acquire data for at least 10,000 events per sample.[9]

Table 2: Example Data from Flow Cytometry Analysis of Azide-Labeled T-cells

Liposome Concentration (mM)Mean Fluorescence Intensity (MFI) of Azide-Labeled T-cellsMFI of Unlabeled Control T-cells
0.1 ~1500~200
0.5 ~4000~250
1.0 ~6000~300
2.0 ~7500~350

This data is adapted from a study using DBCO-functionalized liposomes and illustrates the dose-dependent increase in fluorescence upon labeling of azide-modified cells. A similar trend would be expected with this compound.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in using this compound for cell labeling.

G Metabolic Labeling and Bioorthogonal Ligation Workflow cluster_0 Metabolic Glycoengineering cluster_1 Bioorthogonal Labeling cluster_2 Downstream Analysis Ac4ManNAz Ac4ManNAz (Azide-modified sugar) Incorporation Metabolic Incorporation into Glycans Ac4ManNAz->Incorporation Cell Live Cell Cell->Incorporation AzideCell Cell with Azide Groups on Surface Glycans Incorporation->AzideCell Click Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideCell->Click DBCO This compound DBCO->Click LabeledCell Fluorescently Labeled Cell Click->LabeledCell Flow Flow Cytometry LabeledCell->Flow Microscopy Fluorescence Microscopy (e.g., STORM) LabeledCell->Microscopy

Caption: Workflow for labeling cells using metabolic glycoengineering and this compound.

G Decision Tree for Choosing a Blue Fluorescent DBCO Dye Start Need to label azide-modified biomolecule with a blue fluorescent dye? CopperFree Is a copper-free reaction required (e.g., live cells)? Start->CopperFree UseDBCO Use a DBCO-conjugated dye CopperFree->UseDBCO Yes ConsiderCuAAC Consider a terminal alkyne dye with CuAAC CopperFree->ConsiderCuAAC No Excitation Is excitation with a ~405 nm laser desired? UseDBCO->Excitation BP405 This compound is a suitable option Excitation->BP405 Yes OtherDye Consider other DBCO-dyes with different excitation spectra Excitation->OtherDye No PublishedData Is extensive published data and validation critical? BP405->PublishedData Alexa405 Consider Alexa Fluor™ 405 DBCO PublishedData->Alexa405 Yes Cost Is cost a primary consideration? PublishedData->Cost No Cost->BP405 No Compare Compare pricing of this compound and other equivalents Cost->Compare Yes

Caption: Decision guide for selecting a blue fluorescent DBCO dye for bioorthogonal labeling.

References

Safety Operating Guide

Prudent Disposal of BP Fluor 405 DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory best practices. This guide provides a detailed, step-by-step procedure for the proper disposal of BP Fluor 405 DBCO, a blue-fluorescent dye integral to multi-color applications in flow cytometry and super-resolution microscopy.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from potential splashes of chemical solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection A laboratory coat and closed-toe shoesProtects skin and clothing from contamination.

All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any aerosols or dust.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. This ensures the material is managed in an environmentally responsible and compliant manner.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a separate, labeled container designated for flammable or organic solvent waste. Do not mix with aqueous or other incompatible waste streams.

  • Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with this compound in a designated solid chemical waste container.

2. Labeling of Waste Containers:

Properly label all waste containers with the following information:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazard(s) (e.g., "Irritant," "Harmful if swallowed" - as a precaution)

  • The date of accumulation

  • The name of the principal investigator and the laboratory location

3. Storage of Waste Pending Disposal:

Store the sealed waste containers in a designated and well-ventilated chemical waste storage area. Ensure this area is secure and away from incompatible materials.

4. Arranging for Professional Disposal:

Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any other available information.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Begin waste_type Identify Waste Type ppe->waste_type solid Solid Waste: (Unused/Expired Product) waste_type->solid Solid liquid Liquid Waste: (Solutions in Solvents) waste_type->liquid Liquid contaminated Contaminated Labware: (Pipette tips, tubes, etc.) waste_type->contaminated Contaminated Labware collect_solid Collect in a labeled, sealed container for solid chemical waste. solid->collect_solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste. liquid->collect_liquid collect_contaminated Collect in a designated solid chemical waste container. contaminated->collect_contaminated storage Store waste container in a designated, well-ventilated chemical waste storage area. collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Contact EHS or a licensed chemical waste disposal contractor for pickup. storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for BP Fluor 405 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for BP Fluor 405 DBCO, a water-soluble, blue-fluorescent dye. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The recommended Personal Protective Equipment (PPE) is summarized in the table below.

OperationRecommended PPE
Receiving and Storage Standard lab attire (closed-toe shoes, long pants)
Weighing and Aliquoting (Dry Powder) Nitrile gloves, lab coat, chemical safety goggles. Work in a chemical fume hood or use a certified respirator.
Solution Preparation and Handling Nitrile gloves, lab coat, chemical safety goggles.
Experimental Use Nitrile gloves, lab coat, chemical safety goggles.
Waste Disposal Nitrile gloves, lab coat, chemical safety goggles.

Note: Always handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

II. Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the vial in a cool, dry, and dark place at -20°C for long-term storage.[2][3]

  • For short-term storage (days to weeks), 0-4°C is acceptable.[3]

2. Preparation of Stock Solutions:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • This compound is soluble in water, DMSO, and DMF.[2]

  • Prepare a concentrated stock solution (e.g., 1-10 mM) in an appropriate solvent. For biological applications, DMSO is commonly used.

  • Store stock solutions in tightly sealed, light-protected vials at -20°C.

3. Experimental Use (General Protocol for Labeling):

  • This compound reacts with azide-containing molecules via a copper-free click chemistry reaction.[2]

  • Determine the optimal molar ratio of dye to the target molecule for your specific application.

  • Add the required volume of the this compound stock solution to your azide-containing sample.

  • Incubate the reaction at the recommended temperature and for the appropriate duration for your experiment.

  • Purify the labeled conjugate to remove any unreacted dye.

III. Disposal Plan

Proper disposal of fluorescent dyes is essential to prevent environmental contamination.

  • Liquid Waste: Collect all waste solutions containing this compound in a designated, properly labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: Dispose of contaminated lab supplies (e.g., pipette tips, gloves, vials) as solid chemical waste in a designated container.

  • Follow all federal, state, and local regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

IV. Quantitative Data Summary
PropertyValueSource
Molecular Weight ~771.8 g/mol BroadPharm[2]
Excitation Maximum ~402 nmBroadPharm[2]
Emission Maximum ~424 nmBroadPharm[2]
Storage Temperature -20°CBroadPharm, MedKoo[2][3]
Solubility Water, DMSO, DMFBroadPharm[2]

Visualized Experimental Workflow

Below is a generalized workflow for a typical bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis reagent_prep Prepare this compound Stock Solution mixing Mix Reagent and Sample reagent_prep->mixing sample_prep Prepare Azide-Containing Sample sample_prep->mixing incubation Incubate at Specified Temperature mixing->incubation purification Purify Labeled Conjugate incubation->purification analysis Analyze Labeled Product (e.g., Microscopy, Flow Cytometry) purification->analysis

Caption: General workflow for bioconjugation with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.